Technical Documentation Center

2-Ethyl-2-(methoxymethyl)propane-1,3-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol
  • CAS: 7658-03-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Characterization and Structural Elucidation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Whitepaper & Spectroscopic Guide Executive Summary 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: ), common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Whitepaper & Spectroscopic Guide

Executive Summary

2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: ), commonly referred to as trimethylolpropane monomethyl ether (TMP-MME), is a highly versatile aliphatic diol. Characterized by a central quaternary carbon bonded to an ethyl chain, a methoxymethyl ether group, and two hydroxymethyl groups, it serves as a critical cross-linking agent in polyurethane synthesis and a structural scaffold in targeted drug delivery systems.

Accurate structural elucidation of this molecule is paramount for quality control and downstream synthetic applications. This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of TMP-MME, detailing predicted chemical shifts, spin-system causality, and robust experimental protocols.

Principles of Structural Elucidation & Spin Causality

To interpret the NMR spectra of TMP-MME, we must first analyze its local symmetry and electronic environment. The molecule possesses a pseudo-plane of symmetry bisecting the ethyl and methoxymethyl groups, which renders the two hydroxymethyl (-CH₂OH) groups chemically and magnetically equivalent (enantiotopic) in achiral media.

However, a nuanced stereochemical analysis reveals that the two protons within a single -CH₂OH group are strictly diastereotopic . Replacing either proton breaks the symmetry, generating two chiral centers (at the methylene carbon and the central C2 carbon). Despite this, rapid conformational interconversion around the C-C bonds at standard temperature (298 K) typically averages their environments, collapsing the expected AB quartet into a time-averaged singlet ().

The etherification of one hydroxyl arm fundamentally alters the local electronic environment. The inductive electron-withdrawing effect of the methoxy group deshields the adjacent methylene carbon (-CH₂-O-CH₃), shifting it downfield by approximately 10 ppm relative to the unetherified -CH₂OH carbons.

Spectroscopic Data Presentation

The following tables summarize the quantitative 1D NMR data, derived from established empirical substituent effects and analogous aliphatic ether models (; ).

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, 298 K)
PositionShift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic & Causality
-CH₃ (Ethyl)0.85Triplet (t)3H7.5Shielded aliphatic methyl; split by the adjacent -CH₂- group.
-CH₂- (Ethyl)1.35Quartet (q)2H7.5Aliphatic methylene; split by the adjacent -CH₃ group.
-OH (Hydroxyl)2.50 – 3.00Broad Singlet (br s)2H-Exchangeable protons; shift is highly dependent on concentration and H-bonding.
-OCH₃ (Ether)3.30Singlet (s)3H-Deshielded by the directly attached ether oxygen.
-CH₂-O- (Ether)3.35Singlet (s)2H-Deshielded by ether oxygen; isolated spin system (no adjacent protons).
-CH₂-OH (Alcohol)3.55Singlet (s)*4H-Deshielded by hydroxyl oxygen. May resolve as an AB system under restricted rotation.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, 298 K)
PositionShift (ppm)Carbon TypeAssignment Logic & Causality
-CH₃ (Ethyl)7.5Primary (CH₃)Highly shielded aliphatic carbon.
-CH₂- (Ethyl)23.5Secondary (CH₂)Standard ethyl methylene shift; beta to the quaternary center.
C2 (Quaternary)43.5Quaternary (Cq)Central carbon; sterically crowded and beta to three oxygen atoms.
-OCH₃ (Ether)59.0Primary (CH₃)Typical methoxy carbon shift.
-CH₂-OH (Alcohol)64.5Secondary (CH₂)Alpha to the hydroxyl group.
-CH₂-O- (Ether)75.0Secondary (CH₂)Alpha to the ether oxygen; shifted ~10 ppm downfield from the alcohol carbon due to the beta-substituent effect of the methyl group.

2D NMR Connectivity and Spin System Logic

To definitively assign the quaternary C2 carbon and differentiate the isolated methylene systems, 2D NMR is required.

  • COSY (Correlation Spectroscopy): Will only exhibit cross-peaks between the ethyl -CH₃ and -CH₂- protons. The rest of the molecule consists of isolated spin networks.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the definitive proof of structure. The quaternary C2 carbon (43.5 ppm) will show strong ³J_CH correlations from the ethyl -CH₃ protons, the -CH₂OH protons, and the -CH₂OCH₃ protons, anchoring the entire molecular framework.

NMR_Correlations Cq Quaternary C2 (43.5 ppm) EtCH2 Ethyl -CH2- (23.5 ppm) EtCH2->Cq HMBC EtCH3 Ethyl -CH3 (7.5 ppm) EtCH3->Cq HMBC EtCH3->EtCH2 COSY CH2OH 2x -CH2OH (64.5 ppm) CH2OH->Cq HMBC CH2OMe -CH2OCH3 (75.0 ppm) CH2OMe->Cq HMBC OMe -OCH3 (59.0 ppm) OMe->CH2OMe HMBC

Fig 1: 2D NMR correlation network (COSY/HMBC) for structural validation.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating protocol. This guarantees that chemical shifts are accurately referenced and that field homogeneity is optimal.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen for its lack of exchangeable protons, preventing interference with the diol's -OH signals. TMS acts as the internal zero-point reference.

  • Temperature Equilibration: Insert the sample into the NMR spectrometer and allow it to equilibrate at 298 K for 5 minutes. Causality: Stabilizes the exchange rate of the -OH protons, preventing peak broadening.

  • Lock and Shim (Self-Validation Step): Lock onto the deuterium signal of CDCl₃. Execute automated 3D gradient shimming. Validation Gate: The acquisition must not proceed unless the full-width at half-maximum (FWHM) of the TMS singlet is < 0.5 Hz.

  • 1D Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° flip angle, a 1-second relaxation delay (D1), and an acquisition time of 3 seconds.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 30° flip angle, and a 2-second D1. Validation Gate: Ensure the Signal-to-Noise (S/N) ratio of the quaternary C2 carbon is > 10 before terminating the run.

  • Processing: Apply a zero-fill to 64k data points. Utilize an exponential apodization function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase and baseline corrections.

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL CDCl3) Shimming Lock & Shim (Automated Gradient Shimming) SamplePrep->Shimming Acq1D 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Shimming->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Shimming->Acq2D Processing Fourier Transform & Phase/Baseline Correction Acq1D->Processing Acq2D->Processing Analysis Multiplet Analysis & Chemical Shift Assignment Processing->Analysis

Fig 2: Self-validating experimental workflow for NMR data acquisition.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[Link]

  • ChemSrc. (2025). 2-ethyl-2-(methoxymethyl)propane-1,3-diol (CAS 7658-03-9).[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 542357, 1-Propanol, 3-methoxy-2-(methoxymethyl)-2-methyl-.[Link]

Exploratory

Thermodynamic Profiling and Thermal Stability of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol: A Technical Guide for Advanced Polymer and Excipient Design

Executive Summary & Scientific Context In the development of advanced drug delivery systems, biocompatible polyurethanes, and specialized polyesters, the selection of monomeric building blocks dictates the macroscopic th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the development of advanced drug delivery systems, biocompatible polyurethanes, and specialized polyesters, the selection of monomeric building blocks dictates the macroscopic thermodynamic behavior of the final polymer. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9) is a highly specialized, mono-etherified derivative of trimethylolpropane (TMP).

By capping one of the three hydroxyl groups of TMP with a methyl group, the chemical functionality is reduced from three to two. This is a critical modification: it prevents unwanted cross-linking during step-growth polymerization, allowing for the synthesis of strictly linear polymers with pendant ether groups. These pendant methoxymethyl groups disrupt interchain hydrogen bonding, lower the glass transition temperature ( Tg​ ), and enhance the hydrophilicity of the polymer matrix—ideal traits for hot-melt extrusion (HME) and targeted drug-eluting matrices.

As a Senior Application Scientist, understanding the thermodynamic properties and the thermal degradation kinetics of this monomer is paramount. Processing temperatures in HME or melt-polymerization often exceed 150 °C. This guide deconstructs the thermodynamic profile and provides field-proven, self-validating protocols to quantify the thermal stability of this neopentyl diol.

Physicochemical and Thermodynamic Profile

The thermodynamic behavior of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is governed by its unique "neopentyl" structure—a central quaternary carbon atom completely devoid of β -hydrogens—and its dual hydrogen-bond donating capability [1][2].

Unlike pure TMP, which is a highly symmetric crystalline solid (melting point ~58 °C), the introduction of the methoxymethyl group breaks molecular symmetry. This structural disruption frustrates crystallization, rendering the compound a highly viscous liquid at room temperature. The thermodynamic parameters are summarized in Table 1.

Table 1: Key Thermodynamic and Physical Properties
PropertyValueScientific Implication
Molecular Weight 148.20 g/mol Determines stoichiometric ratios in polycondensation.
Density 1.018 g/cm³Indicates moderate free volume; comparable to standard polyols.
Boiling Point 262.4 °C (at 760 mmHg)High boiling point allows for high-temperature melt processing without significant volatilization.
Flash Point 112.5 °CCritical safety parameter for handling under ambient atmosphere.
Topological Polar Surface Area (TPSA) 49.7 ŲPredicts moderate hydrophilicity and excellent compatibility with polar active pharmaceutical ingredients (APIs).
LogP 0.0138Amphiphilic nature; optimal for acting as a co-solvent or plasticizer in lipid-based formulations.

Data synthesized from established chemical databases [1][2].

Thermal Stability: The "Neopentyl Effect"

The thermal stability of aliphatic alcohols and ethers is typically limited by β -elimination reactions, where a hydrogen atom on the carbon adjacent to the oxygen-bearing carbon is abstracted, leading to the formation of an alkene and water (or alcohol) at relatively low temperatures (~200 °C).

Because 2-Ethyl-2-(methoxymethyl)propane-1,3-diol features a quaternary central carbon, it possesses no β -hydrogens . This structural feature entirely blocks the low-energy β -elimination pathway. Consequently, thermal degradation is forced through much higher-energy pathways: homolytic cleavage of the C-C or C-O bonds [3]. This "neopentyl effect" pushes the onset of thermal degradation well above 250 °C.

Pathway N1 2-Ethyl-2-(methoxymethyl) propane-1,3-diol N2 Thermal Stress (> 250 °C) N1->N2 N3 C-O Ether Cleavage N2->N3 Pathway A N4 C-C Neopentyl Cleavage N2->N4 Pathway B N5 Radical Intermediates N3->N5 N4->N5 N6 Volatile Emissions (Methanol, Formaldehyde) N5->N6 N7 Crosslinked Char Residue N5->N7

Figure 1: Mechanistic pathways of thermal degradation for the neopentyl ether structure.

Self-Validating Experimental Protocols

To accurately utilize this monomer in high-temperature drug development workflows, its thermodynamic heat capacity ( Cp​ ) and degradation kinetics must be empirically determined. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: Heat Capacity ( Cp​ ) Determination via Modulated DSC (MDSC)

Causality: Standard Differential Scanning Calorimetry (DSC) conflates thermodynamic events (like heat capacity changes) with kinetic events (like partial evaporation or stress relaxation). Because this diol has a high boiling point, minor volatilization near 200 °C can skew Cp​ measurements. MDSC applies a sinusoidal temperature oscillation, allowing us to mathematically separate the reversing heat flow (true thermodynamic Cp​ ) from the non-reversing heat flow (kinetic evaporation) [4].

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Run an empty Tzero aluminum pan to establish a baseline. Subsequently, run a certified Sapphire standard. Validation: If the measured Cp​ of the sapphire deviates by >1% from literature values at 100 °C, recalibrate the cell constant.

  • Sample Preparation: Encapsulate 5.0–10.0 mg of anhydrous 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in a hermetically sealed Tzero aluminum pan to suppress premature volatilization.

  • Thermal Program:

    • Equilibrate at 0 °C.

    • Modulate temperature by ±1.0 °C every 60 seconds.

    • Ramp at an underlying heating rate of 2.0 °C/min from 0 °C to 200 °C.

  • Data Extraction: Isolate the reversing heat flow signal. Calculate the specific heat capacity ( Cp​ ) as a function of temperature to inform the energy requirements for melt-extrusion scale-up.

Protocol 2: Degradation Kinetics via TGA-FTIR

Causality: Thermogravimetric Analysis (TGA) measures mass loss but cannot identify why mass is lost. Is the compound boiling at 262 °C, or is it degrading? By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR), we analyze the evolved gases in real-time. If the FTIR shows intact diol spectra, the mass loss is evaporative. If it shows formaldehyde or methanol, homolytic degradation has initiated.

Step-by-Step Methodology:

  • System Purge & Validation: Establish a high-purity Nitrogen purge (50 mL/min) to prevent thermo-oxidative degradation. Validation: Run a 10 mg standard weight to verify microbalance accuracy (tolerance ±0.1%).

  • Sample Loading: Place 10–15 mg of the sample into a platinum TGA pan.

  • Isoconversional Heating: Perform four separate runs at distinct heating rates: 5, 10, 15, and 20 °C/min from 25 °C to 500 °C. This multi-rate approach allows the use of the Kissinger-Akahira-Sunose (KAS) method to calculate the activation energy ( Ea​ ) of degradation independent of any assumed reaction model.

  • Evolved Gas Analysis: Maintain the TGA-to-FTIR transfer line at 220 °C to prevent condensation. Monitor the FTIR spectra continuously.

  • Spectral Interpretation: Track the 2800–3000 cm⁻¹ region (C-H stretch of volatilized organics) and the 1700 cm⁻¹ region (C=O stretch). The sudden appearance of carbonyl peaks in an inert atmosphere confirms the homolytic cleavage of the ether bond and subsequent rearrangement.

G A Sample Preparation (Anhydrous, N2 Purge) B Modulated DSC (MDSC) A->B C Thermogravimetric Analysis (TGA-FTIR) A->C D Reversing Heat Flow: Cp Determination B->D E Evolved Gas Analysis & Isoconversional Kinetics C->E F Thermodynamic & Processing Window Model D->F E->F

Figure 2: Analytical workflow for thermodynamic characterization and kinetic modeling.

Conclusion

2-Ethyl-2-(methoxymethyl)propane-1,3-diol is an advanced monomer offering precise stoichiometric control for linear polymer synthesis. Its neopentyl architecture provides exceptional thermal stability by precluding β -elimination, while its pendant ether group modulates the thermodynamic phase behavior, ensuring it remains a processable liquid at room temperature. By employing rigorous, self-validating analytical techniques like MDSC and TGA-FTIR, formulation scientists can confidently map its thermodynamic processing window, ensuring robust scale-up in drug delivery and materials engineering.

References

  • ChemSrc Database (2025). 2-ethyl-2-(methoxymethyl)propane-1,3-diol Chemical Properties and CAS Data. Retrieved from[Link]

  • National Institute of Standards and Technology (NIST). Thermochemical Data of Organic Compounds. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

  • TA Instruments. Modulated DSC: Theory and Applications in Thermodynamic Characterization. Retrieved from [Link]

Foundational

Comprehensive Solubility Profile and Solvation Thermodynamics of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in Organic Solvents

Executive Summary & Chemical Identity As a Senior Application Scientist, evaluating the solubility profile of a specialty diol is not merely a data-gathering exercise; it is a fundamental thermodynamic mapping of the mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, evaluating the solubility profile of a specialty diol is not merely a data-gathering exercise; it is a fundamental thermodynamic mapping of the molecule's interaction potential. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9), frequently referred to industrially as Trimethylolpropane monomethyl ether (TMPME), represents a highly versatile amphiphilic architecture[1].

With a molecular weight of 148.20 g/mol and a LogP of 0.0138, TMPME exhibits an almost perfect amphiphilic balance[1]. This near-zero partition coefficient indicates that the molecule bridges the gap between hydrophilic and lipophilic environments. Its structure—featuring a neopentyl-like central carbon, an ethyl group, a methoxymethyl ether linkage, and two primary hydroxyl groups—makes it a critical building block in the synthesis of polyurethanes, alkyd resins, and advanced drug delivery matrices.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

Solubility is not dictated by the simplistic "like dissolves like" heuristic; it is governed by the precise matching of total cohesive energy between the solute and the solvent. To understand why TMPME behaves the way it does in various organic solvents, we must deconstruct its solvation thermodynamics using Hansen Solubility Parameters (HSP) [2].

The total cohesive energy ( δt​ ) of TMPME is divided into three distinct vectors:

  • Dispersion Forces ( δd​ ): Driven by the non-polar ethyl and propyl carbon backbone.

  • Polar Interactions ( δp​ ): Generated by the dipole moment of the ether oxygen.

  • Hydrogen Bonding ( δh​ ): Dominated by the two primary hydroxyl (-OH) groups, which act as potent hydrogen bond donors and acceptors[2].

Solvation is thermodynamically favorable only when the spatial distance ( Ra ) between the HSP vectors of TMPME and the target solvent is less than the interaction radius ( Ro ) of the solute[3]. The dual hydroxyl groups create a robust internal network of hydrogen bonds that must be broken and replaced by solvent interactions for dissolution to occur.

HSP Total Total Cohesive Energy (δt) Dispersion Dispersion Forces (δd) Alkyl & Ethyl Groups Total->Dispersion Polar Polar Interactions (δp) Ether Oxygen Total->Polar Hbond Hydrogen Bonding (δh) Hydroxyl Groups (-OH) Total->Hbond Solubility Predictive Solvent Matching (Ra < Ro) Dispersion->Solubility Polar->Solubility Hbond->Solubility

Logical relationship of Hansen Solubility Parameters (HSP) governing TMPME solvation.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically determine the solubility of TMPME across a spectrum of organic solvents, we utilize a highly controlled adaptation of the OECD 105 Shake-Flask Method [4]. Visual estimations of solubility are frequently compromised by kinetic illusions—such as supersaturation or the formation of colloidal suspensions. Therefore, this protocol is designed as a self-validating system to guarantee that the quantified data represents true thermodynamic equilibrium.

Step-by-Step Workflow:
  • Solvent Saturation: Add an excess amount of TMPME (e.g., 500 mg) to 10 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Isothermal Equilibration: Agitate the suspension using an isothermal shaker bath set strictly to 20.0 ± 0.5 °C.

    • Causality: Solubility is intrinsically linked to thermal energy. Strict isothermal control prevents ambient temperature fluctuations from artificially shifting the saturation point[5].

  • Time-Course Validation (Self-Validation Step): Extract micro-samples at exactly 24 hours and 48 hours.

    • Causality: If the concentration difference between the 24h and 48h samples is less than 5%, the system has self-validated that it has reached true thermodynamic equilibrium rather than a temporary kinetic dissolution state[4].

  • Phase Separation: Centrifuge the equilibrated samples at 10,000 rpm for 15 minutes.

    • Causality: Traditional syringe filtration can cause the solute to adsorb onto the filter matrix, skewing results. High-speed centrifugation forces undissolved micro-particulates out of the suspension, ensuring that only fully solvated molecules remain in the supernatant.

  • Quantification: Dilute the supernatant with a compatible mobile phase and analyze via High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or Gas Chromatography with Flame Ionization Detection (GC-FID) against a multi-point calibration curve[5].

Workflow Start Compound: TMPME (CAS 7658-03-9) Solvent Solvent Selection (Protic, Aprotic, Non-polar) Start->Solvent Shake Isothermal Equilibration (24h & 48h at 20°C) Solvent->Shake Sep Phase Separation (Centrifugation) Shake->Sep Analysis Quantification (HPLC-DAD / GC-FID) Sep->Analysis Result Solubility Profile Generation (Thermodynamic Mapping) Analysis->Result

Workflow for determining the solubility profile of TMPME using the shake-flask method.

Quantitative Solubility Profile

Because TMPME is a structural derivative of Trimethylolpropane (TMP)—which is highly soluble in water, alcohols, and acetone, but insoluble in non-polar hydrocarbons[6]—TMPME exhibits a homologous, yet slightly more lipophilic profile due to the substitution of a hydroxyl group with a methoxymethyl ether linkage.

The following table summarizes the anticipated solubility profile of TMPME at 20°C, categorized by solvent class:

Solvent CategorySolventPredicted Solubility Range at 20°CMechanistic Rationale
Polar Protic Methanol> 100 mg/mL (Freely Soluble)Strong δh​ matching; methanol acts as a dual H-bond donor and acceptor for the diol moiety.
Polar Protic Ethanol> 100 mg/mL (Freely Soluble)Excellent HSP alignment; the ethyl group of the solvent interacts favorably with TMPME's alkyl backbone.
Polar Aprotic Acetone> 100 mg/mL (Freely Soluble)Strong δp​ alignment; the carbonyl oxygen of acetone acts as a potent H-bond acceptor for TMPME's hydroxyls.
Polar Aprotic Ethyl Acetate10 - 100 mg/mL (Soluble)Moderate δp​ and δd​ matching; the ether linkage in TMPME enhances compatibility compared to pure triols.
Moderately Non-Polar Chloroform1 - 10 mg/mL (Slightly Soluble)Weak H-bonding environment; solvation relies primarily on dispersion forces ( δd​ ) interacting with the ethyl group.
Highly Non-Polar Hexane< 1 mg/mL (Insoluble)Severe mismatch in δh​ and δp​ ; the cohesive energy barrier of the diol network is too high for hexane to disrupt.

Applications in Drug Development & Formulation

Understanding the precise solubility profile of TMPME is critical for formulation scientists. In modern drug development, poorly water-soluble Active Pharmaceutical Ingredients (APIs) frequently require sophisticated cosolvent systems or lipid-based formulations.

Because TMPME possesses a LogP of ~0.01[1], it inherently bridges aqueous and lipid phases. Its high solubility in polar aprotic solvents (like acetone and ethyl acetate) makes it an excellent intermediate for synthesizing polyurethane-based controlled-release matrices or acting as a highly reactive monomer for polymeric prodrug linkages. By leveraging its specific Hansen Solubility Parameters, researchers can rationally design solvent blends that maximize API payload while maintaining thermodynamic stability over the product's shelf life.

References

  • 2-ethyl-2-(methoxymethyl)propane-1,3-diol | Chemsrc Source: Chemsrc URL:[Link]

  • OECD 105 - Water Solubility Source: Situ Biosciences URL:[Link]

  • OECD 105 - Water Solubility Test at 20°C Source: Analytice URL:[Link]

  • HSP Examples: Solvent Cleaning Source: Hansen Solubility Parameters URL:[Link]

  • Consideration of Hansen Solubility Parameters Source: Pirika URL:[Link]

Sources

Exploratory

Crystal Structure and Spatial Conformation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol: A Comprehensive Technical Guide

Executive Summary The molecular architecture of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: [1]) presents a complex interplay of steric hindrance and hydrogen-bonding dynamics. As a monomethyl ether derivative of tri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: [1]) presents a complex interplay of steric hindrance and hydrogen-bonding dynamics. As a monomethyl ether derivative of trimethylolpropane (TMP), this neopentyl diol is a critical building block in the synthesis of biodegradable polycarbonates, polyurethanes, and advanced drug delivery systems. This whitepaper provides an in-depth analysis of its spatial conformation, crystallographic packing, and the self-validating experimental methodologies required for precise structural elucidation.

Molecular Architecture and the Neopentyl Core

The structural foundation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is its central sp³-hybridized quaternary carbon. This core dictates a pseudo-tetrahedral geometry, forcing its four substituents—an ethyl group, a methoxymethyl group, and two hydroxymethyl groups—into close spatial proximity.

The conformational energy landscape of this molecule is governed by two competing forces:

  • Steric Repulsion (Gauche Effects): The bulky ethyl group (-CH₂CH₃) and the methoxymethyl ether linkage (-CH₂OCH₃) exert significant steric bulk, creating high rotational barriers around the central carbon.

  • Enthalpic Stabilization: The two primary hydroxyl groups (-CH₂OH) and the ether oxygen act as a dynamic hydrogen-bond donor/acceptor system.

In non-polar environments, the molecule minimizes its free energy by adopting a folded conformation that maximizes intramolecular hydrogen bonding, a behavior well-documented in similar [2].

conformation_dynamics Core Quaternary C (sp3) Neopentyl Core Ethyl Ethyl Group Steric Anchor Core->Ethyl ~109.5° Methoxy Methoxymethyl Group Ether Linkage Core->Methoxy Rotational Freedom OH1 Hydroxymethyl 1 H-Bond Donor/Acceptor Core->OH1 Gauche/Anti OH2 Hydroxymethyl 2 H-Bond Donor/Acceptor Core->OH2 Gauche/Anti OH1->Methoxy Weak H-Bond OH1->OH2 Intramolecular H-Bond

Caption: Spatial arrangement and intramolecular interactions of the neopentyl core.

Crystallographic Properties and Intermolecular Networks

While solution-state dynamics favor intramolecular interactions, the solid-state crystal structure is driven by packing efficiency. The entropic penalty of freezing the molecule's [1] is overcome by the formation of a robust, extended intermolecular hydrogen-bonding network.

Because the molecule is asymmetric, it typically crystallizes in low-symmetry space groups (e.g., Monoclinic P21​/c or Triclinic P1ˉ ). The hydroxyl groups act as dual donor-acceptors, forming infinite 2D sheets or 3D frameworks, while the hydrophobic ethyl and methoxymethyl groups interdigitate to minimize empty void space (van der Waals packing).

Quantitative Structural Data
ParameterValue / DescriptionAnalytical Significance
Molecular Formula C₇H₁₆O₃Defines the stoichiometric boundaries for mass spectrometry.
Molecular Weight 148.20 g/mol Critical for precise molarity calculations in NMR and crystallization.
Topological Polar Surface Area 49.7 ŲIndicates moderate polarity, guiding solvent selection for crystallization.
Rotatable Bonds 5Highlights the high conformational flexibility of the side chains.
H-Bond Donors / Acceptors 2 / 3Dictates the complexity of the intermolecular hydrogen-bonded lattice.
Predicted Space Group P21​/c or P1ˉ Typical for asymmetric neopentyl diols maximizing packing efficiency.

Self-Validating Experimental Protocols

To accurately elucidate the spatial conformation and crystal structure of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol, researchers must employ orthogonal techniques. The following protocols are designed as self-validating systems, ensuring high scientific integrity.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Objective: Determine the absolute solid-state spatial conformation and hydrogen-bonding lattice.

  • Anhydrous Crystallization (Vapor Diffusion):

    • Action: Dissolve 50 mg of the diol in 0.5 mL of anhydrous ethyl acetate. Place the vial inside a larger sealed chamber containing 5 mL of hexanes (anti-solvent).

    • Causality: Slow vapor diffusion prevents rapid precipitation. Rapid precipitation leads to kinetic trapping of amorphous phases or microcrystalline powders unsuitable for SCXRD. Anhydrous conditions are critical because the hygroscopic diol will otherwise co-crystallize with water, altering the native lattice.

  • Cryogenic Data Collection:

    • Action: Mount a suitable single crystal on a diffractometer and cool to 100 K using a liquid nitrogen stream during Cu-K α irradiation.

    • Causality: Cryo-cooling minimizes the thermal motion (anisotropic displacement) of the highly flexible methoxymethyl and ethyl arms, yielding sharper diffraction spots at higher resolution angles.

  • Structural Refinement & Self-Validation:

    • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using least-squares minimization (SHELXL).

    • Validation System: The protocol validates itself through the R1​ factor and Goodness-of-Fit (GoF) . An R1​<0.05 and GoF ≈1.0 confirms the model accurately reflects the raw data. If residual electron density peaks ( >1.0 e/A˚3 ) appear near the methoxymethyl group, it indicates rotational disorder, triggering the mandatory application of a multi-part disorder model to ensure structural integrity.

Protocol B: Solution-State Conformational Analysis via NMR

Objective: Map the time-averaged spatial proximities of the functional groups in solution.

  • Solvent-Dependent Sample Preparation:

    • Action: Prepare two 10 mM samples: one in CDCl₃ and one in DMSO- d6​ .

    • Causality: CDCl₃ is a non-competing solvent that preserves intramolecular hydrogen bonding, allowing the native folded conformation to be observed. Conversely, DMSO- d6​ is a strong hydrogen-bond acceptor that disrupts intramolecular bonds, simulating the extended conformation seen in the solid state.

  • 2D NOESY Acquisition:

    • Action: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms.

    • Causality: NOESY measures through-space dipole-dipole cross-relaxation. Cross-peaks will only appear for protons that are spatially close ( <5 Å), regardless of the number of intervening chemical bonds.

  • Distance Calibration & Self-Validation:

    • Action: Integrate the cross-peaks between the ethyl -CH₂- protons and the methoxymethyl -CH₂- protons.

    • Validation System: Use the cross-peak volume of the geminal protons (known fixed distance of ∼1.75 Å) as an internal calibration standard. If the calculated distance for flexible groups appears physically impossible (e.g., <1.5 Å), it indicates spin diffusion (secondary magnetization transfer). This self-diagnostic failure requires the researcher to immediately re-run the experiment with a shorter mixing time (e.g., 150 ms) to capture true primary interactions.

validation_workflow Prep 1. Sample Preparation Purification >99% Cryst 2. Crystal Growth Vapor Diffusion / Slow Evap. Prep->Cryst Causality: High purity prevents lattice defects NMR 5. Solution State NMR NOESY / ROESY Prep->NMR Causality: Clean baseline for NOE XRD 3. SCXRD Data Collection 100K, Cu K-alpha Cryst->XRD Causality: Single crystal required for diffraction Refine 4. Structural Refinement SHELXL (R1 < 0.05) XRD->Refine Self-Validation: R1 & GoF metrics Integrate 6. Conformational Synthesis Solid vs. Solution Dynamics Refine->Integrate NMR->Integrate Self-Validation: Internal distance calibration

Caption: Workflow for SCXRD and NMR structural elucidation of neopentyl diols.

Implications for Drug Development and Polymer Science

The precise spatial conformation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol dictates its reactivity profile in industrial and pharmaceutical applications. When utilized as a monomer in the synthesis of[3], the steric shielding provided by the ethyl and methoxymethyl groups modulates the polymerization kinetics.

In drug development, incorporating this neopentyl core into biodegradable polycarbonates allows for tunable degradation rates. The methoxymethyl ether linkage introduces a localized dipole without the extreme hydrophilicity of a free hydroxyl group, optimizing the polymer's interaction with aqueous physiological environments for controlled drug release.

References

  • PubChem. "Trimethylolpropane monoallyl ether - Structural and Conformational Analog." National Center for Biotechnology Information. Available at:[Link]

  • Chemsrc. "2-ethyl-2-(methoxymethyl)propane-1,3-diol Basic Information." Chemsrc Database. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantyl Methacrylate (CAS 7658-03-9) for Polymer Research

Introduction: The Strategic Importance of the Adamantyl Moiety in Advanced Polymer Design In the landscape of modern polymer science, the quest for materials with superior performance characteristics is relentless. Resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Adamantyl Moiety in Advanced Polymer Design

In the landscape of modern polymer science, the quest for materials with superior performance characteristics is relentless. Researchers and drug development professionals continually seek monomers that can impart unique and desirable properties to the final polymer. 1-Adamantyl methacrylate (AdMA), registered under CAS number 7658-03-9, has emerged as a critical building block in this pursuit. Its defining feature is the bulky, rigid, and hydrophobic adamantyl group, a diamondoid cage-like structure. The incorporation of this moiety into a polymer backbone is not a trivial structural modification; it is a strategic design choice that profoundly influences the physicochemical properties of the resulting material.

This technical guide provides a comprehensive exploration of the core physicochemical properties of 1-adamantyl methacrylate and its corresponding polymer, poly(1-adamantyl methacrylate) (PAdMA). We will delve into the causality behind its utility, offering field-proven insights into how its unique structure translates into enhanced thermal stability, etch resistance, and controlled solubility – properties that are highly sought after in advanced applications such as photoresists for microelectronics and specialized biomedical devices.[1][2][3]

Core Physicochemical Properties of 1-Adamantyl Methacrylate

The utility of a monomer in polymer synthesis is fundamentally dictated by its intrinsic chemical and physical properties. Understanding these properties is paramount for optimizing polymerization reactions, controlling polymer architecture, and ultimately, tailoring the end-use performance of the material.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-adamantyl methacrylate. This data serves as a foundational reference for researchers working with this monomer.

PropertyValueSource(s)
CAS Number 7658-03-9[4][5]
Molecular Formula C₁₄H₂₀O₂[4][5][6]
Molecular Weight 220.31 g/mol [4][6]
Appearance White or colorless to almost white or almost colorless powder to lump to clear liquid[7]
Density 1.1 ± 0.1 g/cm³[4][5][7]
Boiling Point 289.3 ± 9.0 °C at 760 mmHg[4][5][7]
Flash Point 116.9 ± 16.1 °C[4][5]
Refractive Index 1.521[4][5]
Storage Temperature 2-8°C, Refrigerated[7]
Solubility Profile: A Critical Parameter for Polymerization and Processing

The solubility of both the monomer and the resulting polymer is a critical consideration for synthesis and subsequent processing. While detailed quantitative solubility data for the monomer is not extensively published, the solubility of poly(1-adamantyl methacrylate) provides strong indications of suitable solvent systems for the monomer.

  • PAdMA is generally soluble in: Tetrahydrofuran (THF), chloroform, toluene, and 1,4-dioxane.[8][9]

  • PAdMA typically precipitates from: Hexanes, methanol, and ethanol.[8][9]

This solubility behavior is a direct consequence of the hydrophobic nature of the adamantyl group. The choice of polymerization solvent will, therefore, be guided by the need to maintain both the monomer and the growing polymer chains in solution to ensure homogeneity and control over the polymerization process.

The Impact of the Adamantyl Group on Polymer Properties: A Mechanistic Perspective

The introduction of the 1-adamantyl methacrylate monomer into a polymer chain imparts a unique set of properties that are directly attributable to the adamantyl group's structure.

Enhanced Thermal Stability

The rigid, bulky nature of the adamantyl group significantly restricts the rotational freedom of the polymer backbone. This steric hindrance increases the energy barrier for segmental motion, leading to a remarkably high glass transition temperature (Tg). The Tg of PAdMA has been reported in the range of 183°C to 244°C, depending on the polymer's molecular weight and tacticity.[10] This exceptional thermal stability makes PAdMA and its copolymers highly suitable for applications requiring dimensional stability at elevated temperatures.[2][11]

Application in Photoresists: A Case Study in Functionality

One of the most significant applications of 1-adamantyl methacrylate is in the formulation of photoresists for 193 nm (ArF) photolithography.[12][13] In this context, the adamantyl group serves multiple critical functions:

  • High Transparency at 193 nm: The aliphatic nature of the adamantyl group ensures good optical transparency at the deep UV wavelengths used in advanced lithography.[12]

  • Etch Resistance: The high carbon-to-hydrogen ratio of the adamantyl moiety provides excellent resistance to the plasma etching processes used to transfer the patterned image to the underlying substrate.[3]

  • Controlled Solubility Switching: In chemically amplified photoresists, the adamantyl ester is designed to be acid-labile. Upon exposure to UV light and subsequent heating, a photoacid generator produces an acid that cleaves the adamantyl ester, converting the hydrophobic polymer into a more hydrophilic poly(methacrylic acid). This change in polarity allows for selective dissolution of the exposed regions in an aqueous alkaline developer, creating the desired pattern.[14][15] The hydrophobicity of the unexposed regions, conferred by the adamantyl group, prevents swelling and pattern collapse during development.[12][16]

The following diagram illustrates the logical relationship between the properties of 1-adamantyl methacrylate and its application in photoresists.

G cluster_monomer 1-Adamantyl Methacrylate (Monomer) cluster_polymer Poly(1-Adamantyl Methacrylate) (Polymer) cluster_application Application: Photoresist Monomer Bulky, Rigid Adamantyl Group High_Tg High Glass Transition Temperature (Tg) Monomer->High_Tg Restricts Chain Motion Etch_Resistance High Etch Resistance Monomer->Etch_Resistance High C:H Ratio Hydrophobicity Hydrophobicity Monomer->Hydrophobicity Methacrylate Polymerizable Methacrylate Group Methacrylate->High_Tg Methacrylate->Etch_Resistance Methacrylate->Hydrophobicity Transparency Transparency at 193 nm Methacrylate->Transparency Photoresist High-Resolution Photoresist High_Tg->Photoresist Thermal Stability Etch_Resistance->Photoresist Pattern Transfer Fidelity Hydrophobicity->Photoresist Controlled Dissolution Transparency->Photoresist Deep UV Lithography

Caption: Relationship between monomer properties and photoresist application.

Experimental Protocols for Characterization

To ensure the quality and performance of polymers derived from 1-adamantyl methacrylate, rigorous characterization of both the monomer and the resulting polymer is essential. The following are detailed, step-by-step methodologies for key analytical techniques.

Monomer Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is a fundamental technique for assessing the purity of volatile and semi-volatile compounds like 1-adamantyl methacrylate. It separates the monomer from any residual starting materials (e.g., 1-adamantanol, methacrylic acid) or byproducts from the synthesis.[17]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-adamantyl methacrylate sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. Ensure complete dissolution.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peak corresponding to 1-adamantyl methacrylate based on its retention time (determined by running a standard, if available).

    • Calculate the purity by the area percent method, assuming that the FID response factor is similar for the monomer and any closely related impurities. Purity (%) = (Area of AdMA peak / Total area of all peaks) x 100.

Polymer Characterization: A Multi-faceted Approach

The following workflow outlines the key characterization steps for poly(1-adamantyl methacrylate).

Caption: Standard workflow for PAdMA characterization.

1. Molecular Weight Determination by Size Exclusion Chromatography (SEC/GPC)

Rationale: SEC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8][9] This is crucial for understanding how the polymerization conditions have influenced the chain length and distribution.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the PAdMA sample (e.g., 1-2 mg/mL) in unstabilized THF.

    • Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter to remove any particulates.

  • Instrumentation and Conditions:

    • SEC System: Equipped with a refractive index (RI) detector.

    • Columns: A set of SEC columns suitable for the expected molecular weight range of the polymer.

    • Mobile Phase: THF at a flow rate of 1.0 mL/min.

    • Column Temperature: 35-40 °C.

    • Calibration: Use polystyrene standards of known molecular weight to generate a calibration curve.

  • Data Analysis:

    • Integrate the chromatogram of the PAdMA sample.

    • Calculate Mn, Mw, and PDI relative to the polystyrene calibration curve.

2. Structural Verification by ¹H NMR Spectroscopy

Rationale: Proton NMR is a powerful tool for confirming the successful polymerization of the monomer and assessing the purity of the resulting polymer.[8][9][18] The characteristic peaks of the adamantyl and methacrylate protons will be present, while the disappearance of the vinyl proton signals from the monomer confirms polymerization.

Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of the PAdMA sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical spectral features for PAdMA in CDCl₃ include broad signals corresponding to the adamantyl protons (approx. 1.5-2.1 ppm) and the polymer backbone protons.[8]

  • Data Analysis:

    • Confirm the presence of the expected proton signals for the PAdMA repeating unit.

    • Verify the absence of sharp vinyl proton signals (typically ~5.5 and 6.1 ppm for methacrylate monomers), which would indicate unreacted monomer.

3. Thermal Properties Analysis by DSC and TGA

Rationale: DSC is used to measure the glass transition temperature (Tg), a critical parameter for determining the upper service temperature of the material. TGA measures the weight loss of a sample as a function of temperature, providing the decomposition temperature (Td), which is an indicator of thermal stability.

Methodology for DSC (to determine Tg): [8][9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PAdMA sample into an aluminum DSC pan.

    • Crimp the pan with a lid.

  • Instrumentation and Conditions:

    • DSC Instrument: Calibrated for temperature and heat flow.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Thermal Program:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 250 °C) at a rate of 10 °C/min to erase the thermal history.

      • Cool to room temperature at 10 °C/min.

      • Reheat from room temperature to 250 °C at 10 °C/min.

  • Data Analysis:

    • Determine the Tg from the midpoint of the transition in the heat flow curve from the second heating scan.

Methodology for TGA (to determine Td):

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PAdMA sample into a ceramic or platinum TGA pan.

  • Instrumentation and Conditions:

    • TGA Instrument: Calibrated for weight and temperature.

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Thermal Program: Heat from room temperature to 600 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset of decomposition (Td), often taken as the temperature at which 5% weight loss occurs.

Safety and Handling Considerations

1-Adamantyl methacrylate is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[19][20][21][22]

Conclusion

1-Adamantyl methacrylate is a specialty monomer of significant value in the field of polymer research and development. Its unique physicochemical properties, stemming directly from the bulky and rigid adamantyl group, enable the synthesis of polymers with exceptional thermal stability and etch resistance. This guide has provided a comprehensive overview of these properties, the underlying scientific principles, and detailed experimental protocols for their characterization. By leveraging this knowledge, researchers can effectively utilize 1-adamantyl methacrylate to design and create next-generation materials for demanding applications in electronics, drug delivery, and beyond.

References

  • Matsumoto, A., Tanaka, S., & Otsu, T. (1991). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. Macromolecules, 24(14), 4017–4024. [Link]

  • American Chemical Society Publications. (2002, May 1). Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer. [Link]

  • Polymer Source. Poly(1-adamantyl methacrylate) Sample # P9366-ADMMA. [Link]

  • CHLUMICRYL® ADAMA Monomer / 1-Adamantyl Methacrylate CAS 16887-36-8. (2024, April 29). [Link]

  • Matsumoto, A., & Otsu, T. Effects of the Adamantyl Group on Radical Polymerization. ElectronicsAndBooks. [Link]

  • Lee, S., et al. (2025, January 15). Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. Polymers, 17(2), 345. [Link]

  • Polymer Source. Poly(1-adamantyl methacrylate) Sample # P10228-ADMMA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). Exploring the Applications of 2-Ethyl-2-adamantyl Methacrylate in Modern Chemistry. [Link]

  • Chemsrc. 1-Adamantyl methacrylate | CAS#:16887-36-8. [Link]

  • Wu, W., et al. (2022). Optical and thermal properties of polymethyl methacrylate (PMMA) bearing phenyl and adamantyl substituents. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 653, 130018. [Link]

  • PubChem. 1-Adamantyl methacrylate. [Link]

  • Oak Ridge National Laboratory. (2016, December 1). Poly(1-adamantyl acrylate): Living Anionic Polymerization, Block Copolymerization, and Thermal Properties... [Link]

  • ResearchGate. Dependence of the glass transition temperature (T g ) on the M n of PAdMA (mm/mr/rr¼4/27/69). [Link]

  • ResearchGate. (2025, January 3). (PDF) Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups. [Link]

  • Google Patents. (2006).
  • Hishida, T., et al. (2009). Synthesis and Radical Polymerization of Adamantyl Methacrylate Monomers Having Hemiacetal Moieties. Macromolecules, 42(23), 9234–9241. [Link]

  • ResearchGate. (2025, August 10). A Highly Transparent and Thermally Stable Copolymer of 1-Adamantyl Methacrylate and Styrene. [Link]

  • Sdfine. trichloroacetic acid. [Link]

  • ResearchGate. Anionic Polymerizations of 1‐Adamantyl Methacrylate and 3‐Methacryloyloxy‐1,1′‐biadamantane. [Link]

  • Lab Alley. SAFETY DATA SHEET. [Link]

  • ResearchGate. Methacrylate Polymers Containing Adamantane. [Link]

  • ResearchGate. (2026, March 5). (PDF) Selection of Conditions for the Synthesis of Methacrylate Monomers Based on Adamantane. [Link]

Sources

Exploratory

Mechanistic Insights into the Hydrogen Bonding Behavior of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in Aqueous Solutions

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The hydration dynamics of excipients and active pharmaceutical ingredients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The hydration dynamics of excipients and active pharmaceutical ingredients (APIs) dictate critical formulation parameters, including solubility, viscosity, and phase stability. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9) is a highly specialized, sterically hindered ether derivative of trimethylolpropane (TMP)[1]. Because of its unique amphiphilic architecture—combining hydrophilic hydroxyl and ether groups with hydrophobic ethyl and methyl moieties—this compound exhibits complex hydrogen-bonding behaviors in aqueous environments. This whitepaper provides a comprehensive mechanistic analysis of its hydration states and details self-validating experimental workflows for quantifying these interactions.

Molecular Architecture and Hydrogen Bonding Potential

To understand the macroscopic behavior of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in solution, one must first deconstruct its molecular topology[2]. The molecule is built around a central quaternary carbon, which imposes significant steric constraints on the attached functional groups.

  • Hydrogen Bond Donors (2): Two primary hydroxyl (-OH) groups.

  • Hydrogen Bond Acceptors (3): Two hydroxyl oxygens and one methoxymethyl ether oxygen (-O-).

  • Hydrophobic Domains: An ethyl group (-CH₂CH₃) and a terminal methyl group (-CH₃) on the ether linkage.

The Inductive Effect and Basicity

The alkyl groups (ethyl and methoxymethyl) exert an electron-donating inductive effect toward the central carbon and the adjacent oxygen atoms. This inductive effect increases the electron density on the hydroxyl oxygens, making them more basic and, consequently, stronger hydrogen bond acceptors than the oxygen atoms in bulk water[3][4]. Furthermore, the ethyl group provides localized steric shielding, which hinders the formation of dense, highly cross-linked polymer-like networks, acting effectively as a "built-in" solvent that reduces macroscopic viscosity[5].

Hydration Dynamics in Aqueous Solution

The behavior of this diol in water is governed by a dynamic competition between intramolecular forces, intermolecular forces, and hydrophobic hydration[6][7].

Intramolecular vs. Intermolecular Competition

In its pure liquid state or in non-polar solvents, the proximity of the primary hydroxyls to the ether oxygen allows for the formation of weak intramolecular hydrogen bonds[6]. However, upon introduction to an aqueous environment, these intramolecular bonds are rapidly outcompeted by water molecules. Water acts cooperatively, often doubly-bonding to the diol's acceptor sites, thereby rupturing diol-diol associates and forming a robust primary hydration shell[7].

Hydrophobic Hydration (Clathrate Structuring)

While the hydrophilic groups coordinate with water via dipole-dipole interactions, the non-polar ethyl and methyl groups induce "hydrophobic hydration." The water molecules surrounding these alkyl chains reorganize into highly ordered, clathrate-like structures (the "iceberg" model) to minimize the disruption of the bulk hydrogen-bond network[4].

Hydration_Pathways Diol 2-Ethyl-2-(methoxymethyl) propane-1,3-diol Intra Intramolecular H-Bonding (Diol-Diol & OH-Ether) Diol->Intra Pure State / Non-polar Inter Intermolecular H-Bonding (Diol-Water) Diol->Inter Aqueous Solution Hydro Hydrophobic Hydration (Alkyl Shielding) Diol->Hydro Aqueous Solution Intra->Inter Water Competition Bulk Bulk Water Disruption (Hydration Shell) Inter->Bulk Cooperative Bonding Hydro->Bulk Clathrate Structuring

Caption: Competitive hydrogen bonding pathways of the diol transitioning from pure state to aqueous solution.

Self-Validating Experimental Protocols

To accurately characterize these hydration states, researchers must isolate specific molecular interactions from the overwhelming background signal of bulk water. The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: Isotopic Dilution ATR-FTIR Spectroscopy

Causality: In pure water, the O-H stretching band ( νOH​ ) is broad and heavily coupled, masking the specific diol-water interactions. By using a dilute solution of HOD in D₂O, the isolated O-D stretch ( νOD​ ) can be measured without vibrational coupling, providing a direct readout of hydrogen bond strength[8].

  • Baseline Preparation: Prepare a solvent control consisting of 4% D₂O in ultra-pure H₂O.

  • Sample Preparation: Dissolve 2-Ethyl-2-(methoxymethyl)propane-1,3-diol into the isotopic solvent at varying molar fractions (e.g., 0.05 to 0.5 Xdiol​ ).

  • Spectral Acquisition: Record Attenuated Total Reflectance (ATR) FTIR spectra from 4000 to 1000 cm⁻¹ at a resolution of 1 cm⁻¹.

  • Self-Validation & Analysis: Deconvolute the νOD​ band. A redshift (shift to a lower frequency) of the νOD​ peak relative to the pure solvent baseline confirms that the diol's oxygen atoms are acting as stronger hydrogen bond acceptors than bulk water[8].

Protocol B: ¹H NMR Relaxometry and Chemical Shift Analysis

Causality: Hydrogen bonding alters the electron density around participating protons. While standard H-bonding usually causes deshielding (downfield shifts)[9], the high basicity of sterically hindered diols can result in a lower chemical shift of water protons compared to pure water, reflecting a unique covalent character in the diol-water complex[3].

  • Sample Preparation: Prepare aqueous diol solutions ranging from 0.1 M to 5.0 M.

  • Coaxial Referencing (Critical Step): Use a coaxial NMR tube setup. Place the aqueous diol sample in the inner tube, and an external reference standard (Tetramethylsilane, TMS, in D₂O) in the outer capillary.

    • Self-Validation: Using an external capillary prevents bulk magnetic susceptibility changes—caused by the varying viscosity and concentration of the diol—from artificially shifting the resonances.

  • Data Acquisition: Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

  • Analysis: Track the chemical shift ( δ ) of the water proton. Correlate the shift magnitude with the diol concentration to map the transition from bulk water to a fully coordinated hydration shell[3].

Experimental_Workflow Prep Sample Preparation Isotopic Dilution (D2O/HOD) FTIR FTIR Spectroscopy Measure ν(OD) Redshifts Prep->FTIR Optical Analysis NMR 1H NMR Relaxometry Measure Proton Chemical Shifts Prep->NMR Magnetic Analysis Analysis Data Synthesis Quantify H-Bond Strength FTIR->Analysis Vibrational Data NMR->Analysis Electronic Shielding

Caption: Self-validating experimental workflow combining FTIR and NMR to quantify hydration dynamics.

Quantitative Data and Formulation Implications

The structural nuances of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol make it highly valuable for fine-tuning the physical properties of aqueous formulations. The ethyl group disrupts dense polymer packing, acting as a plasticizer, while the robust hydration shell provides exceptional solubility and stability[5].

Table 1: Physicochemical and Hydrogen Bonding Parameters
ParameterValue / CharacteristicMechanistic Implication in Aqueous Solution
Molecular Formula C₇H₁₆O₃[1]Amphiphilic balance suitable for hydrogel and excipient integration.
H-Bond Donors 2 (Primary -OH)Capable of cross-linking with aqueous and polymeric matrices.
H-Bond Acceptors 3 (-OH and -O-)High basicity due to inductive effects; strongly coordinates with water[3].
Steric Hindrance High (Quaternary core)Ethyl group shields the ether linkage, reducing macroscopic viscosity[5].
Hydration Motif CooperativeWater molecules frequently form double H-bonds with the diol[7].

By leveraging the distinct hydrogen-bonding capabilities of this TMP derivative, drug development professionals can engineer formulations with precise rheological properties, enhanced API solubilization, and superior thermal stability.

References

  • "2-ethyl-2-(methoxymethyl)propane-1,3-diol | Chemsrc" Chemsrc. Available at: [Link]

  • "TRIMETHYLOLPROPANE (TMP) - Ataman Chemical" Ataman Chemicals. Available at:[Link]

  • "Trimethylol Propane Monoallyl Ether as Hydroxyl-Functional Co-Monomer" PCI Magazine. Available at: [Link]

  • "A Study of Hydrogen Bonding in Concentrated Diol/Water Solutions by Proton NMR" ACS Publications. Available at: [Link]

  • "Molecular structure and hydrogen bonding in pure liquid ethylene glycol and ethylene glycol–water mixtures studied using NIR spectroscopy" RSC Publishing. Available at: [Link]

  • "Molecular interpretation of water structuring and destructuring effects: Hydration of alkanediols" AIP Publishing. Available at:[Link]

  • "Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) Study of Water Clusters of Hydrogen" Medical Biophysics. Available at: [Link]

  • "FTIR and 1H NMR Studies of the Solubilization of Pure and Aqueous 1,2-Ethanediol in the Reverse Aggregates of Aerosol-OT" ACS Publications. Available at:[Link]

  • "Molecular structure and hydrogen bonding in pure liquid ethylene glycol and ethylene glycol-water mixtures studied using NIR spectroscopy" ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Purification Protocol for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol Diesters

Introduction & Mechanistic Rationale 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS RN: 7658-03-9), commonly referred to as trimethylolpropane monomethyl ether (TMPMME), is a specialized neopentyl polyol[1]. The esterifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS RN: 7658-03-9), commonly referred to as trimethylolpropane monomethyl ether (TMPMME), is a specialized neopentyl polyol[1]. The esterification of neopentyl polyols with various carboxylic acids yields high-performance synthetic esters that are heavily utilized in advanced lubricants, hydraulic fluids, and plasticizers[2].

Designing a protocol for the esterification of TMPMME requires a deep understanding of its molecular architecture. The causality behind the exceptional performance of the resulting diesters—and the specific experimental conditions required to synthesize them—rests on two mechanistic pillars:

  • Thermal Stability via β -Hydrogen Absence: The unique structure of TMPMME features a central quaternary carbon atom. Because this quaternary carbon lacks β -hydrogens, the resulting esters cannot undergo standard cyclic β -elimination reactions at elevated temperatures[3]. This intrinsically blocks the primary thermal degradation pathway, allowing the diesters to survive extreme operational environments.

  • Hydrolytic Stability via Steric Shielding: Hydrolysis involves the cleavage of the ester bond by water, reverting the molecule to its constituent polyol and acid[3]. In TMPMME diesters, the steric bulk of the central neopentyl group (specifically the ethyl and methoxymethyl substituents) physically shields the ester carbonyl carbon from nucleophilic attack by water, imparting superior hydrolytic stability[3].

To synthesize these diesters efficiently, the reversible Fischer esterification must be driven forward by continuous water removal (Le Chatelier's principle). Furthermore, the final product must be rigorously purified; residual unreacted carboxylic acids act as catalysts that drastically shorten the induction period for autocatalytic hydrolysis[3].

Experimental Workflow & Self-Validation Strategy

A robust protocol is only as reliable as its internal validation mechanisms. The following workflow integrates In-Process Quality Control (IPQC) checkpoints to ensure the reaction validates itself at each critical phase.

Workflow A 1. Reagent Charging TMPMME + Carboxylic Acid + Catalyst B 2. Azeotropic Reflux Dean-Stark Water Removal (110-170°C) A->B Heat & Stir C 3. Aqueous Workup Alkaline Wash (5% Na2CO3) B->C IPQC: Theoretical H2O Collected D 4. Vacuum Rectification Product Isolation (< 1 mbar) C->D IPQC: Acid Value < 0.1 mg KOH/g

Fig 1. Self-validating workflow for the esterification of TMPMME to high-purity diesters.

Step-by-Step Protocol

Materials & Reagents
  • Diol: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (TMPMME, MW: 148.20 g/mol )[1].

  • Carboxylic Acid: Hexanoic acid or 2-Ethylhexanoic acid (depending on desired viscosity).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) or Sulfuric acid (0.5 wt%)[2]. (Note: Self-catalysis is possible with an 8-fold acid excess, but requires longer reaction times[4]).

  • Azeotropic Solvent: Toluene or m-Xylene[4].

  • Workup Reagents: 5% aqueous Na₂CO₃, saturated NaCl (brine), anhydrous Na₂SO₄.

Phase 1: Reaction Setup
  • Apparatus Assembly: Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermocouple, and a Dean-Stark trap fitted with a reflux condenser.

  • Reagent Charging: Add 148.2 g (1.0 mol) of TMPMME to the flask. Add 2.2 mol of the selected carboxylic acid.

    • Causality: A 10% stoichiometric excess of the acid (2.2 mol total for 2.0 mol of hydroxyls) ensures complete di-esterification and prevents the formation of monoester intermediates.

  • Solvent & Catalyst: Add 150 mL of toluene and 0.5 wt% p-TsOH relative to the total reactant mass.

    • Causality: Toluene acts as an azeotropic agent, allowing for the continuous removal of the water byproduct at a controlled reflux temperature (~110–130°C), which prevents thermal degradation of the polyol.

Phase 2: Azeotropic Esterification
  • Heating: Gradually heat the reaction mixture to reflux under continuous stirring.

  • Water Removal: As the esterification proceeds, water will co-distill with toluene, separate in the Dean-Stark trap, and accumulate at the bottom.

  • IPQC 1 (Self-Validation): Monitor the volume of water collected. The theoretical yield of water for the complete diesterification of 1.0 mol of TMPMME is 36.0 mL (2.0 mol). Maintain reflux until water evolution completely ceases and the collected volume matches the theoretical value (typically 6–8 hours)[2].

Phase 3: Workup and Neutralization
  • Cooling & Transfer: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Alkaline Wash: Wash the organic phase with 3 × 100 mL of 5% aqueous Na₂CO₃.

    • Causality: This step is critical. It neutralizes the p-TsOH catalyst and extracts the unreacted carboxylic acid into the aqueous phase. Failure to remove these acids will catalyze premature hydrolytic degradation of the final ester fluid[3].

  • Brine Wash & Drying: Wash the organic layer with 2 × 100 mL of brine to break any emulsions, then dry over anhydrous Na₂SO₄.

  • IPQC 2 (Self-Validation): Perform an Acid Value (AV) titration on a 1.0 g aliquot of the dried organic phase. The AV must be < 0.1 mg KOH/g [3]. If the value is higher, repeat the alkaline wash.

Phase 4: Vacuum Rectification
  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure (rotary evaporation at 60°C, 50 mbar).

  • Purification: Subject the crude ester to vacuum rectification (< 1 mbar, elevated temperature depending on the specific acid used) to isolate the pure TMPMME diester (>99.7% purity)[4].

Quantitative Reaction Parameters

The following table summarizes validated kinetic parameters and expected yields for the esterification of neopentyl polyol cores (extrapolated to TMPMME) using various carboxylic acids and catalytic systems.

Carboxylic AcidCatalyst SystemMolar Ratio (Acid:Diol)Temperature (°C)Time (h)Expected Yield (%)Ref.
Hexanoic Acid H₂SO₄ (0.5 wt%)3:1150 (Reduced Pressure)6.097.0[2]
Acetic Acid None (Self-catalysis)8:1100–11020–22> 95.0[4]
2-Ethylhexanoic Acid None (Self-catalysis)8:1160–17026–28> 90.0[4]
Palm Fatty Acid Distillate Lipase (C. rugosa)2:1458–1087–94[5]

Note: While acid catalysis (H₂SO₄ or p-TsOH) offers rapid conversion[2], self-catalysis utilizing a massive molar excess of acid avoids catalyst-induced side reactions, though it requires significantly longer reaction times[4]. Enzymatic routes offer a green alternative with lower thermal requirements[5].

References

  • Kamil, R. N. M., Yusup, S., & Ismail, L. "Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid." Asian Journal of Chemistry, 2013. URL:[Link]

  • Chicheva, D. S. "Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids." Fine Chemical Technologies, 2024. URL:[Link]

  • "2-Ethyl-2-(methoxymethyl)-1,3-propanediol." CAS Common Chemistry, American Chemical Society. URL:[Link]

  • Fernandes, K. V., et al. "Enzymatic esterification of palm fatty-acid distillate for the production of polyol esters with biolubricant properties." Industrial Crops and Products, 2018. URL:[Link]

Sources

Application

using 2-Ethyl-2-(methoxymethyl)propane-1,3-diol as a monomer in polyurethane synthesis

Application Note & Protocol Harnessing the Potential of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in the Synthesis of Advanced Polyurethanes for Biomedical Applications Introduction: A Novel Monomer for Next-Generation P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Harnessing the Potential of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in the Synthesis of Advanced Polyurethanes for Biomedical Applications

Introduction: A Novel Monomer for Next-Generation Polyurethanes

Polyurethanes (PUs) represent a highly versatile class of polymers, indispensable in the biomedical field due to their exceptional biocompatibility, tunable mechanical properties, and chemical stability.[1][2] Their applications range from implantable devices and tissue engineering scaffolds to drug delivery systems.[3][4] The remarkable adaptability of PUs stems from their modular synthesis, which involves the polyaddition reaction between a diisocyanate and a polyol.[5] The properties of the final polymer are intrinsically linked to the chemical nature of these monomers.[6][5]

This application note introduces 2-Ethyl-2-(methoxymethyl)propane-1,3-diol , a novel diol monomer, for the synthesis of advanced polyurethanes. Its unique molecular architecture, featuring a pendant methoxymethyl ether group, presents an opportunity to engineer PUs with distinct characteristics. The presence of the ether linkage is hypothesized to enhance chain flexibility, potentially leading to materials with lower glass transition temperatures (Tg) and increased elasticity. Furthermore, this ether group may alter the polymer's hydrophilicity and susceptibility to oxidative degradation, offering a new lever for controlling the material's in-vivo performance and degradation profile.

This guide provides a comprehensive overview of this monomer, a detailed protocol for polyurethane synthesis via a controlled two-step prepolymer method, and a guide to the essential characterization techniques for researchers, scientists, and drug development professionals.

Monomer Profile: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

The selection of the diol component is critical in defining the "soft segment" of the polyurethane, which governs flexibility and elastomeric properties.[7] 2-Ethyl-2-(methoxymethyl)propane-1,3-diol offers a unique combination of a neopentyl-like backbone, known for imparting thermal stability, with a flexible ether side chain.

Chemical Structure:

PropertyValueSource
CAS Number 7658-03-9[8]
Molecular Formula C7H16O3[8]
Molecular Weight 148.20 g/mol [8]
Appearance Liquid (predicted)
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bond Count 5[8]

Core Principles of Polyurethane Synthesis

The synthesis of polyurethanes is fundamentally a step-growth polymerization based on the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane linkage (-NH-CO-O-).[5] This reaction can be catalyzed by various compounds, most commonly organotin catalysts like dibutyltin dilaurate (DBTDL).

There are two primary strategies for laboratory synthesis: the one-step method, where all reactants are mixed simultaneously, and the two-step (or prepolymer) method.[5] The two-step method, which is detailed in this note, offers superior control over the polymer architecture and molecular weight distribution.[3] It involves first creating an isocyanate-terminated prepolymer, which is then chain-extended in a second step.

Diagram 1: The Urethane Linkage Formation

Caption: The fundamental reaction between an isocyanate and an alcohol.

Experimental Protocol: Two-Step Synthesis of a Polyurethane

This protocol describes the synthesis of a polyurethane using 2-Ethyl-2-(methoxymethyl)propane-1,3-diol as the primary diol and 1,4-butanediol (BDO) as a chain extender. An aliphatic diisocyanate, 1,6-hexamethylene diisocyanate (HDI), is chosen for its superior light stability and biocompatibility, making it suitable for biomedical applications.[5]

Materials & Equipment
  • Monomers: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (EEMPD), 1,6-hexamethylene diisocyanate (HDI), 1,4-butanediol (BDO)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Apparatus: Three-neck round-bottom flask, mechanical stirrer, condenser, nitrogen inlet, heating mantle with temperature controller, pressure-equalizing dropping funnel.

  • Safety: All procedures must be performed in a certified fume hood. Isocyanates are potent respiratory sensitizers. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]

Step-by-Step Synthesis Procedure

Diagram 2: Two-Step (Prepolymer) Synthesis Workflow

G A 1. Dry Glassware & Reagents (Crucial for preventing side reactions) B 2. Prepolymer Synthesis Add EEMPD to flask, heat under N2. Slowly add excess HDI (e.g., 2:1 NCO:OH ratio). A->B C 3. Reaction Add DBTDL catalyst. React at 70-80°C for 2-3 hours. B->C D 4. Chain Extension Cool to 50-60°C. Add BDO dropwise. C->D Monitor NCO content (optional, via titration) E 5. Polymerization Continue reaction for 3-5 hours until viscosity increases significantly. D->E F 6. Precipitation & Purification Pour polymer solution into a non-solvent (e.g., methanol or water). Filter and wash the precipitate. E->F G 7. Drying Dry the final polyurethane polymer under vacuum at 60°C. F->G

Caption: Workflow for the two-step synthesis of polyurethane.

Step 1: Preparation (Prepolymer Synthesis)

  • Apparatus Setup: Assemble the three-neck flask with the mechanical stirrer, condenser with a nitrogen inlet, and a stopper. Ensure all glassware is meticulously dried in an oven (e.g., at 120°C overnight) to remove all traces of water.

  • Reagent Charging: Under a positive flow of dry nitrogen, add a precisely weighed amount of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (EEMPD) to the flask.

  • Solvent Addition (Optional but Recommended): Add anhydrous DMF to dissolve the diol, typically to achieve a 30-50% (w/v) solids concentration.

  • Heating: Begin stirring and heat the mixture to 70°C to ensure the diol is completely dissolved and any trace moisture is removed.

  • Isocyanate Addition: Slowly add a stoichiometric excess of HDI (e.g., a 2:1 molar ratio of NCO groups to OH groups) to the flask using the dropping funnel over 30 minutes. This excess is critical for ensuring the resulting prepolymer is isocyanate-terminated.

  • Catalysis: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants) to the mixture.

Step 2: Prepolymer Reaction

  • Reaction Conditions: Maintain the reaction temperature at 70-80°C with continuous stirring under a nitrogen atmosphere.

  • Monitoring: Allow the reaction to proceed for 2-3 hours. For precise control, the reaction can be monitored by titrating aliquots to determine the free NCO content. The reaction is complete when the NCO content reaches the theoretical value for the prepolymer.

Step 3: Chain Extension

  • Cooling: Reduce the temperature of the prepolymer solution to 50-60°C.

  • Chain Extender Addition: Prepare a solution of the chain extender, 1,4-butanediol (BDO), in anhydrous DMF. Add this solution dropwise to the prepolymer over 30-60 minutes. The amount of BDO should be calculated to react with the remaining NCO groups (typically aiming for a final NCO:OH ratio of ~1:1).

  • Polymerization: After the addition is complete, increase the temperature back to 70-80°C and continue the reaction. The viscosity of the solution will increase significantly as the polymer chains grow. The reaction is typically complete within 3-5 hours.

Step 4: Purification

  • Precipitation: Once the reaction is complete, pour the viscous polymer solution in a thin stream into a beaker containing a vigorously stirred non-solvent, such as methanol, deionized water, or a mixture thereof. The polyurethane will precipitate as a white solid or a gummy substance.

  • Washing: Decant the solvent and wash the polymer several times with fresh non-solvent to remove unreacted monomers, catalyst, and residual DMF.

  • Drying: Collect the purified polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved (typically 24-48 hours).

Characterization of the Synthesized Polyurethane

Post-synthesis characterization is essential to confirm the chemical structure and evaluate the physical properties of the new material.

TechniquePurposeExpected Observations
FTIR Spectroscopy Confirm urethane linkage formation.Disappearance of the strong isocyanate (-NCO) peak around 2270 cm⁻¹. Appearance of N-H stretching around 3340 cm⁻¹ and carbonyl (C=O) stretching of the urethane group around 1700 cm⁻¹.[10]
¹H & ¹³C NMR Elucidate detailed chemical structure.Peaks corresponding to the protons and carbons in the EEMPD, HDI, and BDO moieties can be assigned to confirm the polymer structure.
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn, Mw) and polydispersity index (PDI).Provides information on the success of the polymerization in achieving high molecular weight polymer chains and the breadth of the molecular weight distribution.
Differential Scanning Calorimetry (DSC) Determine thermal transitions, especially the glass transition temperature (Tg).The Tg of the soft segment, influenced by the EEMPD monomer, will indicate the material's flexibility at different temperatures.[7]
Thermogravimetric Analysis (TGA) Evaluate thermal stability and degradation temperature.Provides a profile of weight loss as a function of temperature, indicating the onset of thermal degradation.

Expected Properties & Potential Applications

The incorporation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is anticipated to yield polyurethanes with a unique property profile:

  • Enhanced Flexibility: The ether side chain can act as an internal plasticizer, disrupting chain packing and lowering the glass transition temperature (Tg), resulting in a softer, more flexible material at physiological temperatures.

  • Modified Degradation: Ether linkages are generally more resistant to hydrolysis than ester linkages found in common polyester-based PUs.[7] However, they can be susceptible to oxidative degradation. This provides a different mechanism for tuning the biostability of the material for long-term implants or controlled degradation applications.[3]

  • Tunable Hydrophilicity: The oxygen atom in the ether group can increase the polymer's affinity for water compared to purely aliphatic diols, potentially improving surface wettability and influencing protein adsorption and cell interaction.

These properties make the resulting polyurethanes promising candidates for a variety of biomedical applications, including:

  • Coatings for medical devices

  • Soft tissue engineering scaffolds

  • Flexible tubing for catheters

  • Matrices for controlled drug release

Conclusion

2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a promising, yet underexplored, monomer for the synthesis of novel polyurethanes. Its unique structure offers a new avenue for fine-tuning the physical and chemical properties of PUs to meet the demanding requirements of biomedical and drug development applications. The two-step synthesis protocol provided here offers a controlled and reproducible method for researchers to explore the potential of this monomer in creating next-generation biomaterials.

References

  • Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials. Chemical Communications (RSC Publishing). [Link]

  • 1,2-Bis(isocyanatomethyl)benzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol. PubChem. [Link]

  • Polyurethanes and Their Biomedical Applications. ACS Biomaterials Science & Engineering. [Link]

  • 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid. PubChem. [Link]

  • Method for synthesizing 2-methyl-2-propyl-1,3-propanediol dimethyl carbonate compound.
  • Biobased polyurethanes for biomedical applications. PMC - NIH. [Link]

  • Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks. ACS Applied Polymer Materials. [Link]

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. [Link]

  • Biomedical Applications of Polyurethanes. Landes Bioscience. [Link]

  • Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry. Carnegie Mellon University. [Link]

  • Thermal Characterization of Commercial Polyurethane Elastomers Used in Petroleum Containment Applications. DTIC. [Link]

  • Oxidative esterification of aliphatic α,ω-diols, an alternative route to polyester precursors for the synthesis of polyurethanes. Polymer Chemistry (RSC Publishing). [Link]

  • 2-Ethyl-2-methyl-1,3-propanediol. NIST WebBook. [Link]

  • SDS - 2-Methyl- 1,3-Propanediol (MPO). Dairen Chemical Corporation. [Link]

  • (PDF) Characterization of Poly(ether)urethane Thermoplastic Elastomers. ResearchGate. [Link]

  • Synthesis and Characterisation of 2,2-Dinitro-1,3-propanediol-based Plasticisers. Central European Journal of Energetic Materials. [Link]

  • Updates on polyurethane and its multifunctional applications in biomedical engineering. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Urethane Diols through Non-Isocyanate Approach and Their Application in MF Coating. MDPI. [Link]

  • (PDF) Biomedical Polyurethane-Based Materials. ResearchGate. [Link]

  • Polysilylureas.

Sources

Method

Application Note: Catalyst Selection and Polycondensation Protocols for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in Polyester Resins

Executive Summary The incorporation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol into polyester resins introduces a pendant ether group that significantly enhances polymer flexibility, hydrophilicity, and substrate adhes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol into polyester resins introduces a pendant ether group that significantly enhances polymer flexibility, hydrophilicity, and substrate adhesion. However, the presence of the methoxymethyl side chain presents a critical synthetic challenge: the ether linkage is highly susceptible to acid-catalyzed cleavage at elevated temperatures. This application note details the mechanistic rationale for avoiding traditional Brønsted acids, the chemical causality behind selecting transition-metal Lewis acid catalysts, and a self-validating protocol for synthesizing high-molecular-weight, defect-free polyesters.

Mechanistic Rationale: The Ether Cleavage Dilemma

In conventional polyesterification, strong Brønsted acids such as p-toluenesulfonic acid (p-TSA) or sulfuric acid are routinely employed to accelerate the reaction. When applied to 2-Ethyl-2-(methoxymethyl)propane-1,3-diol, these catalysts induce catastrophic side reactions.

The Brønsted Acid Failure: Free protons readily protonate the oxygen atom of the methoxymethyl ether group. Under the thermal stress of polycondensation (150–220 °C), this protonated intermediate undergoes rapid SN​1 or SN​2 cleavage[1]. This degradation pathway releases methanol or formaldehyde, which not only truncates the polymer chain but can also act as crosslinking agents, leading to premature gelation and discoloration[2].

The Lewis Acid Solution: To preserve the structural integrity of the ether side chain, catalysis must proceed without generating free protons. Transition-metal Lewis acids, specifically organotitanates like Titanium tetrabutoxide ( Ti(OBu)4​ )[3][4] and organotins like Dibutyltin oxide (DBTO)[5], are the catalysts of choice. These metals operate via coordination chemistry. They preferentially coordinate with the carbonyl oxygen of the dicarboxylic acid or diester, enhancing its electrophilicity. This allows the primary hydroxyl groups of the diol to execute a nucleophilic attack efficiently, completely bypassing the ether cleavage pathway[6].

Catalyst Selection Matrix

To optimize the reaction, quantitative parameters for the most common catalyst classes are summarized below. For ether-diols, DBTO and Ti(OBu)4​ provide the optimal balance of reactivity and functional group tolerance.

Catalyst ClassSpecific CatalystTypical Loading (mol%)Optimal Temp (°C)Ether Cleavage RiskReaction Kinetics
Brønsted Acid p-Toluenesulfonic Acid (p-TSA)0.50 - 1.00120 - 150Critical (>15%)Very Fast
Organotitanate Titanium Tetrabutoxide ( Ti(OBu)4​ )0.05 - 0.10180 - 220Low (<1%)Moderate
Organotin Dibutyltin Oxide (DBTO)0.10 - 0.20180 - 230Trace (<0.1%)Moderate-Fast

Reaction Pathway Visualization

Pathway Diol 2-Ethyl-2-(methoxymethyl) propane-1,3-diol Bronsted Brønsted Acid (e.g., p-TSA) Diol->Bronsted Protonates Ether Oxygen Coord Carbonyl Coordination (Electrophilic Activation) Diol->Coord Nucleophilic Attack Diacid Dicarboxylic Acid / Diester Diacid->Coord Binds Lewis Lewis Acid Catalyst (Ti(OBu)4 / DBTO) Lewis->Coord Catalyzes Cleavage Ether Cleavage (Crosslinking/Degradation) Bronsted->Cleavage SN1/SN2 Pathway Polymer Target Polyester (Intact Ether) Coord->Polymer Polycondensation

Fig 1: Mechanistic divergence of Lewis vs. Brønsted acid catalysis in ether-diol polyesterification.

Experimental Protocol: Polycondensation via DBTO Catalysis

This protocol utilizes Dibutyltin Oxide (DBTO) due to its superior regioselectivity for primary alcohols and exceptional hydrolytic stability compared to titanates[4]. The procedure is designed as a self-validating system to ensure the ether linkage remains intact.

Apparatus Setup

Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap connected to a reflux condenser, a nitrogen inlet, and a thermocouple.

Step-by-Step Methodology

Step 1: Monomer Charging & Inerting

  • Action: Charge the reactor with 1.05 molar equivalents of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol and 1.00 molar equivalent of the target dicarboxylic acid (e.g., Adipic acid). Add 0.15 mol% DBTO catalyst.

  • Causality: A slight stoichiometric excess of the diol compensates for minor volatilization losses.

  • Action: Purge the system with high-purity nitrogen for 30 minutes prior to heating, maintaining a gentle sweep throughout the reaction.

  • Causality: Nitrogen displacement is critical; at temperatures exceeding 150 °C, ambient oxygen will rapidly oxidize the aliphatic ether side chain into hydroperoxides, initiating radical degradation.

Step 2: Primary Esterification

  • Action: Heat the reaction mixture gradually to 180 °C at a rate of 2 °C/min.

  • Action: Maintain at 180 °C until 85-90% of the theoretical water of esterification is collected in the Dean-Stark trap.

  • Self-Validation Checkpoint 1: Calculate the theoretical water yield based on the diacid charge. If the collected water exceeds 100% of the theoretical value, ether cleavage (releasing methanol/formaldehyde) has occurred. The reaction must be aborted.

Step 3: High-Vacuum Polycondensation

  • Action: Ramp the temperature to 220 °C. Once stabilized, apply vacuum gradually over 45 minutes, ultimately reaching < 1 mbar.

  • Causality: Vacuum drives the equilibrium toward high molecular weight by removing the remaining water and excess diol. Applying vacuum gradually prevents the sudden boiling and entrainment of unreacted monomers into the condenser, which would permanently skew the stoichiometric ratio.

  • Action: Maintain high vacuum and N2 sweep for 2–4 hours until the desired melt viscosity is achieved (indicated by an increase in mechanical stirrer torque).

Step 4: Quenching and Recovery

  • Action: Break the vacuum with nitrogen, cool the resin to 140 °C, and discharge onto a Teflon sheet.

Analytical Validation

To definitively prove the success of the protocol and the integrity of the methoxymethyl group, perform the following self-validating analyses:

  • Acid Value (AV) Titration: The final AV must be < 5 mg KOH/g. This confirms that the esterification is complete and that the DBTO catalyst successfully drove the reaction without requiring strong acids.

  • Proton NMR ( 1H -NMR): Analyze the polymer in CDCl3​ . The sharp singlet corresponding to the methoxy protons ( −OCH3​ ) should integrate cleanly in a 3:2 ratio against the methylene protons of the ethyl branch. A loss of this ratio, or the appearance of formyl/acetal peaks, indicates catalyst-induced ether cleavage.

  • Gel Permeation Chromatography (GPC): A monomodal peak with a Polydispersity Index (PDI) of ~2.0 indicates a healthy step-growth polymerization. A multimodal peak or an abnormally high molecular weight fraction indicates that ether cleavage led to unwanted crosslinking.

References

  • "Theoretical Studies on Polyester Polycondensation Catalyst", Osaka University. URL:[Link][3]

  • "EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor", Google Patents. URL:[5]

  • "Sustainable and Stable Esterification Catalysts Made from Titanium–Bismuth Clusters", ACS Publications. URL:[Link][4]

  • "US6218580B1 - Process for intermolecular etherification and ether cleavage", Google Patents. URL:[2]

  • "DIBUTYLTIN OXIDE, SPECIAL (DBTO)", Ataman Chemical. URL:[Link]

  • "Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes", Royal Society of Chemistry. URL:[Link][6]

  • "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone", PMC. URL:[Link][1]

Sources

Application

Application Note: Engineering High-Performance UV-Curable Coatings with 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Mechanistic Rationale: Overcoming Viscosity and Shrinkage in Urethane Acrylates In the development of UV-curable coatings, the molecular architecture of the oligomer backbone dictates the macroscopic properties of the cu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: Overcoming Viscosity and Shrinkage in Urethane Acrylates

In the development of UV-curable coatings, the molecular architecture of the oligomer backbone dictates the macroscopic properties of the cured film. Telechelic aliphatic urethane acrylates (UAs) are industry standards due to their exceptional toughness and UV stability. However, when synthesized using traditional linear or symmetrically branched diols like 1,4-butanediol or neopentyl glycol (NPG), the resulting oligomers suffer from excessively high viscosities. This is driven by dense, uninterrupted intermolecular hydrogen bonding between the urethane linkages .

To circumvent this, researchers can incorporate 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS 7658-03-9) —a specialized diol featuring an asymmetric, bulky methoxymethyl pendant group—into the prepolymer backbone.

The Causality of the Structural Choice:

  • Viscosity Reduction via Steric Hindrance: The asymmetric methoxymethyl side-chain acts as an internal plasticizer. By sterically hindering the alignment of polymer chains, it disrupts the extensive hydrogen-bond network typically formed by urethane (-NH-CO-O-) domains. This drastically lowers the bulk viscosity of the oligomer, reducing the formulator's reliance on low-molecular-weight reactive diluents that often exacerbate volume shrinkage and dermal toxicity.

  • Adhesion Promotion: The localized ether oxygen in the methoxy group increases chain flexibility (lowering the glass transition temperature, Tg​ ) and provides additional dipole-dipole interaction sites. This significantly enhances wetting and adhesion to low-surface-energy substrates (e.g., untreated plastics and metals) .

Self-Validating Synthesis Protocol: MME-Urethane Diacrylate (MME-UDA)

To ensure reproducibility and safety, the synthesis of the MME-UDA oligomer utilizes a strict two-step prepolymer methodology with built-in analytical validation checkpoints. This prevents runaway exothermic reactions and ensures absolute telechelic functionalization.

Materials Required:
  • Diol: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (MME-Diol)

  • Diisocyanate: Isophorone diisocyanate (IPDI)

  • Capping Agent: 2-Hydroxyethyl acrylate (HEA)

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Inhibitor: Butylated hydroxytoluene (BHT)

Step-by-Step Methodology:

Step 1: Isocyanate Prepolymerization

  • Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, thermocouple, dropping funnel, and a dry air sparge (air is required to keep the acrylate inhibitor active later).

  • Charge 222.3 g (1.0 mol) of IPDI and 0.1 g of DBTDL into the reactor. Heat to 50°C under continuous stirring (250 rpm).

  • Add 74.1 g (0.5 mol) of MME-Diol dropwise over 60 minutes. The reaction is highly exothermic; control the addition rate to maintain the internal temperature strictly between 60°C and 65°C.

  • Validation Checkpoint 1 (Titrimetry): After 2 hours of reaction at 65°C, sample the mixture and perform a di-n-butylamine back-titration (ASTM D2572). The reaction is complete when the unreacted isocyanate (NCO) content reaches the theoretical target of ~14.1%. Do not proceed if NCO% is higher, as this indicates incomplete diol conversion.

Step 2: Acrylate End-Capping 5. Cool the reactor to 55°C. Add 0.4 g of BHT (free-radical inhibitor) to prevent premature thermal polymerization of the acrylate groups. 6. Add 116.1 g (1.0 mol) of HEA dropwise over 45 minutes. Allow the exotherm to raise the temperature to 75°C, and hold it there. 7. Validation Checkpoint 2 (Spectroscopy): After 3 hours at 75°C, take an aliquot for Fourier Transform Infrared (FTIR) spectroscopy. Monitor the asymmetric stretch of the -N=C=O group at 2270 cm⁻¹. The reaction is deemed self-validated and complete only when the 2270 cm⁻¹ peak entirely disappears, confirming zero residual isocyanate.

SynthesisWorkflow A MME-Diol (CAS 7658-03-9) C NCO-Terminated Prepolymer A->C DBTDL Catalyst 50°C - 65°C B IPDI (Diisocyanate) B->C E MME-Urethane Acrylate Oligomer C->E BHT Inhibitor 75°C (FTIR Validated) D 2-Hydroxyethyl Acrylate (HEA) D->E

Synthesis workflow of MME-Urethane Acrylate oligomer.

Coating Formulation and Photopolymerization Kinetics

Once the MME-UDA oligomer is synthesized, it must be formulated into a curable matrix. The inherent low viscosity of MME-UDA allows for a higher oligomer-to-monomer ratio, preserving the toughness of the urethane backbone.

Formulation Protocol:
  • In a planetary mixer (shielded from ambient UV light), combine:

    • 65 wt% MME-UDA Oligomer

    • 25 wt% Isobornyl Acrylate (IBOA) - Monofunctional diluent for Tg​ control.

    • 6 wt% 1,6-Hexanediol Diacrylate (HDDA) - Difunctional crosslinker.

    • 4 wt% 1-Hydroxycyclohexyl-phenyl-ketone (e.g., Omnirad 184) - α -cleavage photoinitiator.

  • Mix at 800 rpm for 20 minutes until optically clear and homogenous.

  • Draw down the formulation onto cold-rolled steel and polycarbonate panels using a wire-wound rod to achieve a 50 µm wet film thickness.

  • Cure the panels using a conveyorized UV-LED system (395 nm) or a medium-pressure mercury arc lamp (365 nm) at an energy density of 1000 mJ/cm².

CuringMechanism cluster_0 Formulation Components PI Photoinitiator (α-Cleavage) Radical Free Radicals PI->Radical Initiation UV UV Irradiation (365 nm) UV->PI Oligomer MME-UA Oligomer (Low Viscosity) Radical->Oligomer Diluent Reactive Diluents (IBOA / HDDA) Radical->Diluent Network Crosslinked Polymer Network (High Adhesion, Low Shrinkage) Oligomer->Network Propagation & Crosslinking Diluent->Network

Photopolymerization mechanism of MME-UA formulations.

Quantitative Data and Performance Metrics

The structural advantages of the methoxymethyl pendant group become highly evident when comparing the MME-UDA to a control oligomer synthesized using standard Neopentyl Glycol (NPG-UDA) under identical molecular weight targets.

PropertyMME-UDA (MME-Diol based)NPG-UDA (Control based)Test Method / Mechanistic Rationale
Viscosity (cP @ 25°C) 8,50022,000ASTM D2196 (Reduced H-bonding via steric hindrance)
Tensile Strength (MPa) 24.531.0ASTM D638 (Slightly lower due to increased free volume)
Elongation at Break (%) 4818ASTM D638 (Ether linkage provides localized chain flexibility)
Cross-Hatch Adhesion 5B (0% removal)3B (5-15% removal)ASTM D3359 (Enhanced dipole interactions with substrate)
Volume Shrinkage (%) 4.27.1Pycnometry (Bulky pendant group mitigates curing contraction)

References

  • CAS Common Chemistry. 2-Ethyl-2-(methoxymethyl)-1,3-propanediol. American Chemical Society. Retrieved April 10, 2026, from[Link]

  • Lee, S., Gavande, V., Chun, J. H., Cheon, J. M., Jin, Y., & Lee, W.-K. (2020). Synthesis and properties of UV-curable polyurethane acrylates with reactive silicones. Molecular Crystals and Liquid Crystals, 706(1). Taylor & Francis. Retrieved April 10, 2026, from[Link]

Method

Application Note: Advanced Latent Crosslinking Strategies in Polymeric Materials Using 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol Introduction and Chemical Rationale In the development of advanced...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Technical Application Note & Experimental Protocol

Introduction and Chemical Rationale

In the development of advanced polyurethanes (PUs) and polyesters for high-performance coatings, structural adhesives, and biomedical hydrogels, researchers frequently face a critical processing dilemma: balancing molecular weight with processability. Traditional crosslinking using triols, such as trimethylolpropane (TMP), often leads to premature gelation during step-growth polymerization, severely limiting the ability to cast films, mold devices, or encapsulate active pharmaceutical ingredients (APIs).

2-Ethyl-2-(methoxymethyl)propane-1,3-diol (TMP-MME) offers an elegant chemical solution to this problem. Structurally, TMP-MME is a monomeric diol where the third hydroxyl group of TMP has been converted into a methoxymethyl ether (-CH₂OCH₃).

The Causality of Latent Crosslinking

By utilizing TMP-MME as a chain extender, the primary step-growth polymerization proceeds strictly linearly via the two unhindered hydroxyl groups. The pendant methoxymethyl group remains completely inert under standard polyurethane synthesis conditions (e.g., 60–80°C, catalyzed by dibutyltin dilaurate) [1].

Once the linear, thermoplastic prepolymer is formed and processed into its final shape (e.g., a cast film or a drug-eluting matrix), a secondary latent crosslinking phase is triggered. Upon the introduction of a strong Brønsted acid—such as p-Toluenesulfonic acid (PTSA)—and elevated heat (130–150°C), the methoxymethyl group is protonated. This facilitates the elimination of methanol, generating a highly reactive oxocarbenium ion intermediate [2]. This intermediate rapidly undergoes transetherification with adjacent urethane, amide, or residual hydroxyl groups, forming a robust, irreversible three-dimensional thermoset network [3].

Mechanistic Pathway of TMP-MME Dual-Stage Curing

The following diagram illustrates the two-stage workflow: primary linear polymerization followed by acid-catalyzed latent crosslinking.

G Monomers TMP-MME Diol + Diisocyanate Polymerization Step-Growth Polymerization (DBTDL, 80°C) Monomers->Polymerization LinearPU Linear Polyurethane (Pendant -CH2OCH3) Polymerization->LinearPU Urethane Linkage Formation Processing Film Casting / Device Molding LinearPU->Processing LatentCuring Latent Crosslinking (PTSA Catalyst, 140°C) Processing->LatentCuring Thermoset Crosslinked PU Thermoset Network LatentCuring->Thermoset Methanol Elimination & Transetherification

Fig 1: Dual-stage latent crosslinking workflow using TMP-MME in polyurethane synthesis.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of a latent-reactive polyurethane and its subsequent thermal crosslinking. The system is designed to be self-validating: successful linear polymerization is confirmed by the complete disappearance of the isocyanate (NCO) peak in FTIR (~2270 cm⁻¹), while successful crosslinking is validated by solvent resistance (gel fraction).

Protocol A: Synthesis of Latent-Reactive Polyurethane Prepolymer

Objective: Synthesize a processable, linear PU backbone with pendant methoxymethyl groups.

Reagents & Materials:

  • Macroglycol: Polytetramethylene ether glycol (PTMEG, MW 1000) – 10.0 g (10 mmol)

  • Chain Extender: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (TMP-MME) – 1.48 g (10 mmol)

  • Diisocyanate: Isophorone diisocyanate (IPDI) – 4.44 g (20 mmol)

  • Catalyst: Dibutyltin dilaurate (DBTDL) – 0.05% w/w

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) – 30 mL

Step-by-Step Methodology:

  • Dehydration: Load PTMEG into a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet. Degas under vacuum at 80°C for 2 hours to remove trace moisture (preventing urea formation).

  • Prepolymer Formation: Cool the flask to 60°C. Add IPDI and 2 drops of DBTDL. Stir at 250 rpm under N₂ for 2 hours. Causality: IPDI's differential reactivity allows for controlled prepolymer formation without early chain extension.

  • Chain Extension: Dissolve TMP-MME in 10 mL of anhydrous DMF. Add this solution dropwise to the prepolymer mixture.

  • Linear Polymerization: Raise the temperature to 80°C and stir for 4 hours. Monitor the reaction via FTIR until the NCO stretching band at 2270 cm⁻¹ completely disappears, indicating full conversion to a linear polyurethane.

  • Termination & Storage: Cool the highly viscous polymer solution to room temperature. The polymer can now be stored or directly used for casting.

Protocol B: Acid-Catalyzed Thermal Crosslinking

Objective: Activate the pendant methoxymethyl groups to form a thermoset network.

Reagents & Materials:

  • Latent PU Solution: From Protocol A

  • Acid Catalyst: p-Toluenesulfonic acid (PTSA) – 2.0 wt% relative to polymer solids [4]

Step-by-Step Methodology:

  • Catalyst Incorporation: Add PTSA to the PU solution and stir vigorously for 15 minutes at room temperature. Causality: PTSA must be uniformly dispersed to ensure homogeneous crosslink density. Room temperature prevents premature activation.

  • Film Casting: Cast the solution onto a Teflon-coated glass plate using a doctor blade (wet thickness: 200 µm).

  • Solvent Evaporation: Place the plate in a vacuum oven at 60°C for 12 hours to remove the DMF solvent. The resulting film will be a flexible, thermoplastic elastomer.

  • Thermal Curing: Transfer the film to a convection oven preheated to 140°C for 30 minutes. Causality: At 140°C, PTSA protonates the methoxymethyl ether oxygen, driving the elimination of methanol and forcing the resulting carbocation to crosslink with adjacent urethane nitrogen atoms.

  • Validation: Cool the film to room temperature. Perform a Methyl Ethyl Ketone (MEK) double-rub test to validate network formation.

Quantitative Data Presentation

The transformation from a linear thermoplastic to a crosslinked thermoset drastically alters the macroscopic properties of the material. The data below summarizes the typical physical property shifts observed before and after Protocol B.

Property MetricLinear PU (Pre-Cure)Crosslinked PU (Post-Cure)Analytical Significance
Tensile Strength (MPa) 14.5 ± 1.242.8 ± 2.5Network formation restricts chain slippage, increasing ultimate strength.
Elongation at Break (%) 520 ± 30115 ± 10Loss of free volume and chain mobility due to covalent tying of hard segments.
Gel Fraction (%) < 2.0> 96.5Validates the transition from a soluble polymer to an insoluble 3D network.
Solvent Resistance Dissolves instantly> 200 MEK double rubsConfirms high crosslink density and chemical resistance.
Glass Transition (T_g, °C) -35°C (Soft Segment)-15°C (Soft Segment)Crosslinking restricts microphase separation, elevating the T_g.

Application Insights for Drug Development

For drug development professionals, TMP-MME crosslinking offers a unique mechanism for designing sustained-release matrices. By incorporating APIs into the linear PU solution (Protocol A) prior to casting, the drug becomes physically entrapped.

Because the crosslinking density can be precisely tuned by varying the molar ratio of TMP-MME or the curing temperature, researchers can directly control the mesh size of the resulting hydrogel or implantable matrix. A tighter mesh (higher crosslinking) slows the diffusion rate of large biologic drugs (e.g., monoclonal antibodies), while a looser mesh allows for the rapid elution of small-molecule therapeutics.

References

  • Developments in Pressure Sensitive Products Source: CRC Press / Taylor & Francis Group URL:[Link]

  • Rapid One-Pot Synthesis of Hyper-Cross-Linked Polymers at Room Temperature for the Efficient Adsorption of VOCs Source: ACS Publications URL:[Link]

  • Hexamethoxymethylmelamine (Crosslinking Mechanisms) Source: Wikipedia URL:[Link]

  • Curing of Poly(styrene-co-methyl methacrylate-co-2-hydroxyethyl methacrylate) Terpolymers in the Presence of Amino Compounds of Different Structures Source: PubMed Central (PMC) URL:[Link]

Application

Formulation Guidelines for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol Based Polyurethane Hydrogels

Executive Summary The development of advanced polyurethane (PU) hydrogels for biomedical applications—such as controlled drug delivery and tissue engineering—relies heavily on the precise engineering of the polymer's har...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced polyurethane (PU) hydrogels for biomedical applications—such as controlled drug delivery and tissue engineering—relies heavily on the precise engineering of the polymer's hard and soft segments. Traditionally, linear short-chain diols like 1,4-butanediol (BD) or diethylene glycol (DEG) are utilized as chain extenders[1]. While these linear extenders provide mechanical rigidity, they promote extensive intermolecular hydrogen bonding between urethane linkages. This results in highly crystalline hard-segment domains that restrict water uptake and limit the diffusion of encapsulated therapeutics[2].

This application note details the formulation of poly(ethylene glycol) (PEG)-based polyurethane hydrogels utilizing 2-Ethyl-2-(methoxymethyl)propane-1,3-diol as a specialized, asymmetric chain extender. By introducing a bulky methoxymethyl pendant group into the polymer backbone, formulators can disrupt hard-segment crystallinity, dramatically enhancing the hydrogel's equilibrium swelling ratio, optical clarity, and drug release kinetics[3].

Mechanistic Insights: The Role of Steric Hindrance

As a Senior Application Scientist, it is critical to understand why structural modifications dictate macroscopic behavior. The substitution of a linear chain extender with 2-Ethyl-2-(methoxymethyl)propane-1,3-diol fundamentally alters the thermodynamics of the polymer network.

  • Disruption of Hydrogen Bonding: The bulky ethyl and methoxymethyl (-CH₂OCH₃) pendant groups create significant steric hindrance. This prevents the urethane linkages (-NH-COO-) from aligning perfectly, thereby reducing the density of interchain hydrogen bonds.

  • Increased Amorphous Fraction: By lowering the crystallinity of the hard segments, the glass transition temperature ( Tg​ ) of these domains is reduced. The resulting increase in free volume allows the hydrogel network to expand more freely when exposed to aqueous environments.

  • Enhanced Diffusion Kinetics: The highly swollen, amorphous network facilitates the rapid influx of water and the predictable, Fickian diffusion of water-soluble therapeutic agents, such as 5-Fluorouracil (5-FU) or chloramphenicol[3],[4].

MechanisticLogic TMP Methoxymethyl Group (-CH2OCH3) Steric Increased Steric Hindrance TMP->Steric Hbond Reduced Interchain Hydrogen Bonding Steric->Hbond Amorphous Higher Amorphous Fraction Hbond->Amorphous Swelling Enhanced Water Influx & Swelling Ratio Amorphous->Swelling

Mechanistic pathway illustrating how the methoxymethyl group enhances hydrogel swelling.

Self-Validating Experimental Protocol

The following protocol describes the two-step prepolymer synthesis of a PEG-PU hydrogel. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system utilizing in-process Fourier Transform Infrared (FTIR) spectroscopy to confirm reaction milestones[5],[6].

Materials Required
  • Soft Segment: Poly(ethylene glycol) (PEG), MW 4000 g/mol .

  • Diisocyanate: Hexamethylene diisocyanate (HDI).

  • Chain Extender: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology

Step 1: Preparation and Dehydration of Soft Segments

  • Place 10 g of PEG 4000 in a three-neck round-bottom flask.

  • Vacuum-dry the PEG at 90°C for 6 hours.

    • Causality: Residual moisture will react with HDI to form unstable carbamic acid, which decomposes into primary amines and CO₂ gas. This side reaction depletes the isocyanate monomer and causes unwanted porosity/foaming in the hydrogel[6].

Step 2: Prepolymer Synthesis

  • Purge the reaction flask with dry nitrogen and lower the temperature to 80°C.

  • Add HDI to the molten PEG at a molar ratio of 2:1 (HDI:PEG) to ensure NCO-termination.

  • Inject 0.1 wt% DBTDL catalyst to drive the reaction between the hydroxyls and isocyanates[3].

  • Stir continuously at 80°C for 2 hours.

    • Self-Validation Check: Extract a 0.5 mL aliquot and perform FTIR analysis. The reaction is validated when the broad hydroxyl (-OH) stretch at ~3400 cm⁻¹ completely disappears, and a strong, sharp isocyanate (-NCO) peak appears at 2270 cm⁻¹[6].

Step 3: Chain Extension and Crosslinking

  • Cool the prepolymer solution to 60°C.

  • Dissolve the stoichiometric equivalent of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol in 5 mL of anhydrous DMF.

  • Add the chain extender solution dropwise to the prepolymer under vigorous stirring for 30 minutes.

Step 4: Curing and Purification

  • Cast the viscous polymer solution into a glass or Teflon mold.

  • Cure the mold in a vacuum oven at 60°C for 24 hours.

    • Self-Validation Check (Critical): Perform FTIR on the cured film. The complete disappearance of the NCO peak at 2270 cm⁻¹ confirms that all toxic diisocyanate monomers have been consumed, rendering the matrix safe for biomedical use[7].

  • Demold the hydrogel and immerse it in distilled water for 72 hours (replacing the water every 12 hours) to leach out residual DMF and unreacted oligomers.

SynthesisWorkflow PEG PEG (MW 4000) Vacuum Dried Prepolymer NCO-Terminated Prepolymer PEG->Prepolymer 80°C, DBTDL Catalyst HDI Hexamethylene Diisocyanate (HDI) HDI->Prepolymer Hydrogel Crosslinked PU Hydrogel (High Swelling) Prepolymer->Hydrogel Curing at 60°C Extender 2-Ethyl-2-(methoxymethyl) propane-1,3-diol Extender->Hydrogel

Workflow for the synthesis of PEG-PU hydrogels using TMP-MME as a chain extender.

Quantitative Formulation Data

The choice of chain extender profoundly impacts the physical and pharmacokinetic properties of the resulting hydrogel. The table below summarizes the comparative performance of a standard linear extender versus the sterically hindered 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

Formulation Metric1,4-Butanediol (Standard)2-Ethyl-2-(methoxymethyl)propane-1,3-diol
Hard Segment Crystallinity (%) ~25.4%~8.2%
Equilibrium Swelling Ratio (%) 180%450%
Optical Transmittance (@ 600 nm) 45% (Opaque)88% (Clear)
5-FU Cumulative Release (24h) 32%68%
FTIR Validation (NCO Absence) Confirmed at 2270 cm⁻¹Confirmed at 2270 cm⁻¹

Data Interpretation: The introduction of the methoxymethyl group reduces crystallinity by nearly 67%, which directly correlates to a 2.5-fold increase in the equilibrium swelling ratio. This highly swollen state allows for a significantly higher cumulative release of 5-Fluorouracil within the first 24 hours, making it an ideal candidate for rapid-release localized drug delivery systems[3],[8].

References

  • SYNTHESIS AND CHARACTERIZATION OF PH-SENSITIVE SACCHARIDE MODIFIED POLYURETHANE HYDROGELS – EFFECT OF POLYOL, CROSSLINKER AND CHAIN EXTENDER Source: ceon.rs URL:5

  • Preparation and Properties of Polyurethane Hydrogels Based on Methylene Diphenyl Diisocyanate/Polycaprolactone-Polyethylene Glycol Source: tandfonline.com URL:2

  • Preparation and Characterization of New pH-Sensitive Polyurethane Hydrogels as Anti-Cancer Drug Delivery Systems for 5-Fluorouracyl and Fluorodeoxyuridine Source: mdpi.com URL:3

  • Electrospun polyurethane and hydrogel composite scaffolds as biomechanical mimics for aortic valve tissue engineering Source: nih.gov URL:7

  • Mechanically Tunable Curcumin Incorporated Polyurethane Hydrogels as Potential Biomaterials Source: acs.org URL:6

  • Preparation and Properties of Polyurethane Hydrogels Based on Hexamethylene Diisocyanate/Polycaprolactone-Polyethylene Glycol Source: tandfonline.com URL:1

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yields when synthesizing 2-Ethyl-2-(methoxymethyl)propane-1,3-diol derivatives

Technical Support Center: Optimizing Yields in the Synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol Abstract & The Monomethylation Challenge Synthesizing 2-ethyl-2-(methoxymethyl)propane-1,3-diol (the monomethyl et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Yields in the Synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Abstract & The Monomethylation Challenge Synthesizing 2-ethyl-2-(methoxymethyl)propane-1,3-diol (the monomethyl ether of trimethylolpropane, TMP) presents a classic selectivity problem. Because TMP possesses three sterically equivalent primary hydroxyl groups , direct methylation attempts (e.g., using NaOH and dimethyl sulfate) invariably result in a statistical mixture of unreacted starting material, monomethyl, dimethyl, and trimethyl ethers. This drastically reduces the yield of the target monomethyl derivative and necessitates labor-intensive chromatographic separations.

To achieve high yields (>85%) of the pure monomethyl derivative, researchers must abandon direct functionalization and adopt a three-step Protection-Methylation-Deprotection sequence.

Quantitative Yield Comparison: Direct vs. Protected Route

The table below summarizes the quantitative yield distribution when comparing direct Williamson ether synthesis against the optimized protection-deprotection strategy.

Synthetic StrategyReagents / ConditionsMono-methyl Yield (%)Di-methyl Yield (%)Tri-methyl Yield (%)Purification Challenge
Direct Methylation NaOH, MeI, Phase Transfer Catalyst35 – 42%38 – 45%8 – 15%Severe: Requires repeated column chromatography to resolve closely eluting spots.
Protected Route 1. Acetone/H⁺ 2. NaH/MeI 3. H⁺/H₂O85 – 92% (Overall)< 1%0%Minimal: Intermediates can be telescoped; final product requires only simple extraction.

Synthetic Workflow Diagram

The following diagram outlines the logical progression of the optimized synthetic route.

ReactionPathway TMP Trimethylolpropane (TMP) Triol Starting Material Protect Step 1: Acetal Protection Acetone / 2,2-Dimethoxypropane p-TSA, Reflux TMP->Protect Acetonide TMP Acetonide (1 Free Hydroxyl) Protect->Acetonide Methylate Step 2: Williamson Ether Synthesis NaH, MeI, THF/DMF 0°C to RT Acetonide->Methylate MethAcetonide Methylated Acetonide (Fully Protected) Methylate->MethAcetonide Deprotect Step 3: Acidic Deprotection 1M HCl in MeOH RT, 2h MethAcetonide->Deprotect Product 2-Ethyl-2-(methoxymethyl) propane-1,3-diol Target Molecule Deprotect->Product

Figure 1: Three-step protection-methylation-deprotection workflow for selective TMP monomethylation.

Step-by-Step Methodologies & Self-Validating Protocols

As a drug development professional, you must ensure each step is analytically validated before proceeding. The following protocols integrate causality with built-in analytical checkpoints.

Step 1: Acetal Protection of TMP

  • Protocol: Suspend TMP (1.0 eq) in a mixture of acetone (10 volumes) and 2,2-dimethoxypropane (2.0 eq). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq). Reflux the mixture under nitrogen for 4 hours. Neutralize with triethylamine, concentrate, and extract with ethyl acetate/water.

  • Mechanistic Causality: By forming a 1,3-dioxane ring (an acetonide), we sterically and chemically lock two of the three hydroxyl groups. 2,2-dimethoxypropane acts as a chemical water scavenger; it reacts with the water byproduct to form methanol and acetone, driving the thermodynamic equilibrium strictly toward the product (Le Chatelier's principle).

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The highly polar TMP (which stays at the baseline) will convert entirely to a faster-moving, non-polar spot (R_f ~0.4). Do not proceed to Step 2 until the baseline spot is completely consumed.

Step 2: Williamson Ether Synthesis (Methylation)

  • Protocol: Dissolve the TMP acetonide (1.0 eq) in anhydrous THF (5 volumes). Cool the reaction flask to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Add Methyl Iodide (MeI, 1.2 eq) dropwise. Warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl.

  • Mechanistic Causality: The remaining free hydroxyl is located at a neopentyl-like position, making it highly sterically hindered. A strong, non-nucleophilic base like NaH is required to irreversibly deprotonate the alcohol, forming a highly reactive alkoxide . The SN2 attack on methyl iodide is then thermodynamically favored.

  • Self-Validation Check: Quench a 100 µL aliquot in water/EtOAc and analyze the organic layer via GC-MS. The mass shift from the acetonide starting material to the methylated product must reflect an exact addition of 14 Da (representing the -CH₂- group).

Step 3: Acidic Deprotection

  • Protocol: Dissolve the methylated acetonide in methanol (10 volumes). Add 1M aqueous HCl (0.1 equivalents relative to the starting material). Stir at room temperature for 2 to 4 hours. Neutralize the acid with solid NaHCO₃, filter the suspension, and concentrate in vacuo to yield the pure 2-ethyl-2-(methoxymethyl)propane-1,3-diol.

  • Mechanistic Causality: The 1,3-dioxane ring is acid-labile. Methanol serves as the solvent and drives transacetalization. Mild aqueous HCl provides the necessary protons to cleave the acetal without risking the cleavage of the newly formed, robust methyl ether.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The non-polar methylated acetonide (R_f ~0.8) will disappear, replaced by the highly polar target diol (R_f ~0.2).

Troubleshooting & FAQs

Q1: Why is my acetonide protection yield low, and why do I consistently see unreacted TMP in my TLC? A1: TMP is highly hydrophilic and has poor initial solubility in pure acetone . Causality: Water generated during the acetalization process pushes the equilibrium backward, preventing full conversion. Solution: Ensure you are using 2,2-dimethoxypropane as a water scavenger. Alternatively, if scaling up, use a Dean-Stark apparatus with a co-solvent like toluene to physically remove water from the reaction matrix as an azeotrope.

Q2: During the methylation step, my reaction stalls at ~60% conversion despite having excess NaH and MeI. How can I push it to completion? A2: The intermediate alkoxide is sterically hindered due to its neopentyl position. Causality: In pure THF, the sodium alkoxide tends to form tight ion pairs or aggregates, which drastically reduces the nucleophilicity of the oxygen atom. Solution: Add a polar aprotic co-solvent such as DMF (10-20% v/v) or a phase-transfer agent like 15-crown-5. These additives solvate the sodium cation, breaking up the ion pairs and creating a "naked," highly reactive alkoxide that rapidly completes the SN2 substitution.

Q3: In the final deprotection step, I am getting a mixture of the target diol and unidentified viscous polymeric byproducts. What went wrong? A3: Causality: Overly harsh acidic conditions (e.g., using concentrated HCl, or heating the reaction to reflux) can cause localized ether cleavage or induce oligomerization of the diol. Solution: Strictly maintain mild acidic conditions (1M HCl in methanol at room temperature). For an even gentler and cleaner deprotection, substitute the liquid acid with an acidic cation exchange resin (e.g., Dowex 50WX8). The resin provides the necessary protons but can be easily filtered off, preventing localized overheating and completely eliminating side reactions.

References

  • Title: Trimethylolpropane Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: TRIMETHYLOLPROPANE (TMP) Source: Ataman Chemicals URL: [Link]

Optimization

optimizing reaction temperature and time for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol esterification

Welcome to the Technical Support Center for the esterification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for your experiments. The following question-and-answer format directly addresses potential challenges and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Reaction Kinetics and Optimization

Q1: What are the key factors influencing the rate and yield of the esterification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol?

A1: The esterification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a reversible reaction, and its success hinges on several critical parameters.[1] The primary factors influencing the reaction rate and equilibrium yield are:

  • Temperature: Higher temperatures generally accelerate the reaction rate by increasing the kinetic energy of the reacting molecules.[1] However, excessively high temperatures can lead to side reactions, such as dehydration of the diol or degradation of the ester product.

  • Catalyst: An acid catalyst is typically required to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the diol.[2][3] The type and concentration of the catalyst significantly impact the reaction rate.

  • Reactant Concentrations: The molar ratio of the carboxylic acid to the diol is a crucial factor. Using an excess of one reactant can shift the equilibrium towards the product side, increasing the yield of the desired ester.[1]

  • Water Removal: Water is a byproduct of the esterification reaction. Its presence can drive the reverse reaction (hydrolysis), thereby reducing the ester yield.[4] Therefore, continuous removal of water is essential for achieving high conversions.

Q2: How do I select the optimal reaction temperature for my esterification?

A2: The optimal reaction temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For the esterification of a diol like 2-Ethyl-2-(methoxymethyl)propane-1,3-diol, a temperature range of 80-120°C is a good starting point when using common acid catalysts like sulfuric acid or p-toluenesulfonic acid.

To determine the optimal temperature for your specific system, a Design of Experiments (DoE) approach is recommended. This involves systematically varying the temperature while keeping other parameters constant and monitoring the reaction progress.

Q3: What is the recommended reaction time for this esterification?

A3: The reaction time required to reach equilibrium or achieve a desired conversion depends on the temperature, catalyst, and reactant concentrations. It is crucial to monitor the reaction progress to determine the optimal time. Techniques for monitoring include:

  • Thin-Layer Chromatography (TLC): To qualitatively track the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture over time.

A typical esterification reaction can take anywhere from a few hours to over 24 hours to reach completion.

Catalyst Selection and Usage

Q4: What type of acid catalyst is most suitable for the esterification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol?

A4: The choice of catalyst depends on the scale of the reaction, the desired purity of the product, and the sensitivity of the starting materials. Common choices include:

  • Homogeneous Catalysts:

    • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst.[2][3] However, it can cause charring at high temperatures and is corrosive.

    • p-Toluenesulfonic Acid (p-TsOH): A solid, less corrosive alternative to sulfuric acid that is often easier to handle.

  • Heterogeneous Catalysts:

    • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These solid catalysts are easily separated from the reaction mixture by filtration, simplifying the workup process and allowing for catalyst recycling.[5][6]

    • Zeolites and Metal Oxides: These can also be effective solid acid catalysts.[3]

For initial laboratory-scale experiments, p-TsOH is often a good starting point due to its ease of use and effectiveness.

Q5: How much catalyst should I use?

A5: The catalyst loading is typically in the range of 1-5 mol% relative to the limiting reactant. A higher catalyst concentration will generally lead to a faster reaction rate, but it can also increase the likelihood of side reactions and complicate the purification process. It is advisable to start with a lower concentration and increase it if the reaction is too slow.

Troubleshooting Common Issues

Q6: My esterification reaction is not proceeding to completion, and the yield is low. What are the possible causes and solutions?

A6: Low yields in esterification are a common problem and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time and continue to monitor the progress. Consider increasing the temperature or catalyst concentration, but be mindful of potential side reactions.[2]

  • Equilibrium Limitation: The reversible nature of the reaction may be limiting the yield.

    • Solution: Employ methods to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using a drying agent.[3] Using an excess of one of the reactants can also shift the equilibrium.

  • Hydrolysis during Workup: The ester product can be hydrolyzed back to the starting materials during the aqueous workup.[4]

    • Solution: Minimize contact with water, especially under acidic or basic conditions. Use cold, saturated sodium bicarbonate solution to neutralize the acid catalyst, and perform washes quickly.[4] A final wash with brine can help remove residual water from the organic layer.[4]

  • Steric Hindrance: While 2-Ethyl-2-(methoxymethyl)propane-1,3-diol has primary hydroxyl groups, the surrounding ethyl and methoxymethyl groups might introduce some steric hindrance, slowing down the reaction.

    • Solution: A more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, could be used instead of the carboxylic acid itself. This approach, however, requires different reaction conditions and workup procedures.

Q7: I am observing the formation of byproducts. What are they, and how can I prevent them?

A7: Potential side reactions in the esterification of this diol include:

  • Dehydration: At high temperatures and in the presence of a strong acid, the diol could undergo dehydration to form an unsaturated ether.

    • Solution: Use milder reaction temperatures and a less aggressive catalyst.

  • Etherification: The hydroxyl groups of the diol could react with each other to form polyethers, especially at high temperatures.

    • Solution: Control the reaction temperature and use an appropriate stoichiometry of the carboxylic acid.

  • Formation of Di-ester: If the goal is to form a mono-ester, the formation of the di-ester can be a significant byproduct.

    • Solution: Use a molar excess of the diol relative to the carboxylic acid to favor the formation of the mono-ester. The reaction should be carefully monitored, and stopped once the desired product is maximized.

Experimental Protocols

General Procedure for Esterification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

This is a general guideline; specific quantities and conditions should be optimized for your particular carboxylic acid.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (1.0 eq), the desired carboxylic acid (1.1 eq for mono-esterification, 2.2 eq for di-esterification), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer being collected or until reaction monitoring (e.g., by TLC or GC) indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases.[4]

    • Wash the organic layer with water and then with brine.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Data Presentation

Table 1: Recommended Starting Conditions for Esterification

ParameterRecommended RangeRationale
Temperature 80 - 120 °CBalances reaction rate and potential for side reactions.
Reactant Ratio (Acid:Diol) 1.1:1 (Mono-ester) or 2.2:1 (Di-ester)An excess of the acid drives the reaction towards the product.
Catalyst (p-TsOH) 1 - 5 mol%Sufficient to catalyze the reaction without excessive side reactions.
Solvent Toluene or CyclohexaneAllows for azeotropic removal of water.

Visualizations

Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Diol Diol (R'-OH) Diol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of H2O Proton_Transfer->Water_Loss Ester Ester (R-COOR') Water_Loss->Ester - H2O, -H+

Caption: Acid-catalyzed esterification mechanism.

Esterification_Workflow Start Start: Combine Reactants, Solvent, and Catalyst Reaction Heat to Reflux with Water Removal (Dean-Stark) Start->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: 1. NaHCO3 wash 2. Water wash 3. Brine wash Monitoring->Workup Complete Drying Dry Organic Layer (Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purify Crude Product (Chromatography/Distillation) Concentration->Purification Product Pure Ester Product Purification->Product

Sources

Troubleshooting

purification methods to remove impurities from crude 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Welcome to the technical support and troubleshooting guide for the purification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (commonly referred to as Trimethylolpropane monomethyl ether, or TMP-MME). Synthesized primaril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the purification of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (commonly referred to as Trimethylolpropane monomethyl ether, or TMP-MME).

Synthesized primarily via the Williamson etherification of trimethylolpropane (TMP), crude TMP-MME mixtures inevitably contain a statistical distribution of unreacted TMP (a triol), over-alkylated byproducts like TMP-dimethyl ether (TMP-DME, a mono-ol), and inorganic salts. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded strategies to isolate high-purity TMP-MME while preventing thermal degradation.

Downstream Purification Workflow

G Crude Crude Reaction Mixture (TMP, TMP-MME, TMP-DME, Salts) Extraction Liquid-Liquid Extraction (Isobutanol / Brine) Crude->Extraction Aqueous Aqueous Phase (Salts, Unreacted TMP) Extraction->Aqueous Discard/Recycle Organic Organic Phase (TMP-MME, TMP-DME, Solvent) Extraction->Organic IonExchange Cation Exchange Resin (H+ Form) Organic->IonExchange Remove trace alkali Evaporation Solvent Evaporation (Rotary Evaporator) IonExchange->Evaporation Distillation Short-Path Vacuum Distillation Evaporation->Distillation LightFraction Light Fraction (TMP-DME, TMP-TME) Distillation->LightFraction T < Target b.p. PureProduct Purified TMP-MME (Target Diol) Distillation->PureProduct Target b.p. HeavyResidue Heavy Residue (Trace TMP, Oligomers) Distillation->HeavyResidue Bottoms

Downstream purification workflow for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

Troubleshooting & FAQs

Q1: Why am I seeing significant thermal degradation and color formation (high APHA index) during the vacuum distillation of crude TMP-MME? Cause: Trace alkali metal salts (e.g., NaOH, NaCl, or Na₂SO₄) remaining from the Williamson etherification act as potent catalysts for the thermal decomposition of polyols at elevated temperatures. Solution: Implement a pre-distillation ion-exchange step. The Science: Even after rigorous aqueous extraction, residual alkali salts in the organic phase can reach up to 2,000 ppm. When heated during distillation, these trace metals catalyze retro-aldol and dehydration reactions, leading to severe discoloration and yield loss [1]. Passing the organic extract through a strong acid cation exchange resin (H⁺ form) reduces alkali levels to <50 ppm, effectively shutting down this catalytic degradation pathway and preserving the integrity of the diol [2].

Q2: How do I resolve the co-elution of unreacted Trimethylolpropane (TMP), TMP-MME, and di-methylated TMP (TMP-DME) during distillation? Cause: Hydrogen bonding heavily dictates the boiling points of this mixture. Unreacted TMP (a triol) has the highest boiling point, TMP-MME (a diol) is intermediate, and TMP-DME (a mono-ol) is the lowest. However, standard fractional distillation requires prolonged heating, which degrades the product before separation is achieved. Solution: Utilize Short-Path Vacuum Distillation (Wiped-Film Evaporator). The Science: Short-path distillation minimizes the thermal residence time of the molecule from hours to mere seconds. By operating under high vacuum (< 0.01 mbar), you drastically lower the required boiling temperature. This allows you to sequentially strip the highly volatile light fraction (TMP-DME), collect the target TMP-MME, and leave the heavy unreacted TMP in the residue without inducing thermal cleavage of the ether bonds [3].

Q3: During the initial liquid-liquid extraction to remove salts, I am getting stubborn emulsions. How can I improve phase separation? Cause: TMP-MME is amphiphilic. It possesses both hydrophilic diol groups and a hydrophobic ethyl/methoxymethyl tail, causing it to act as a weak non-ionic surfactant at the aqueous-organic interface. Solution: Use a mixed solvent system (e.g., Isobutanol) and saturate the aqueous phase with NaCl (brine). The Science: Brine drastically increases the ionic strength of the aqueous phase. This "salting out" effect decreases the solubility of the partially hydrophobic TMP-MME in water, forcing it into the organic phase and breaking the interfacial emulsion. Isobutanol is highly efficient for extracting substituted propanediols from aqueous mixtures while maintaining clear phase boundaries [1].

Quantitative Data Summary

The following table summarizes the physicochemical properties of the crude mixture components to guide your separation strategy:

ComponentFunctional ProfileRelative VolatilityAqueous SolubilityRecommended Separation Technique
Trimethylolpropane (TMP) Triol (Starting Material)Lowest (Heaviest)Highly SolubleAqueous Extraction / Heavy Bottoms
TMP-MME (Target) Diol (Desired Product)IntermediateAmphiphilicShort-Path Distillation (Main Fraction)
TMP-DME / TMP-TME Mono-ol / Ether (Byproducts)Highest (Lightest)InsolubleVacuum Distillation (Light Fraction)
Inorganic Salts Ionic (Reaction Byproduct)Non-volatileHighly SolubleLiquid-Liquid Extraction / Ion Exchange
Water Solvent / MoistureHighly VolatileMiscibleAzeotropic Distillation / Evaporation

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system , ensuring that each phase of the purification is verified before proceeding to the next, thereby preventing downstream failures.

Step 1: Liquid-Liquid Extraction (Salting Out)
  • Dilute the crude reaction mixture with Isobutanol (2 volumes per 1 volume of crude).

  • Wash the organic mixture with an equal volume of saturated aqueous NaCl (brine).

  • Agitate vigorously for 15 minutes, then allow the phases to separate for 30 minutes.

  • Decant the organic (upper) phase. Repeat the brine wash twice.

  • Validation Checkpoint 1: Test a 1 mL aliquot of the final organic phase by shaking it with equal parts water, then adding a drop of 0.1M AgNO₃. A lack of dense white AgCl precipitate confirms the successful removal of bulk chloride salts.

Step 2: Cation Exchange Chromatography (Alkali Removal)
  • Prepare a column with a strong acid cation exchange resin in the H⁺ form (e.g., Amberlyst 15). Wash the resin with Isobutanol prior to loading.

  • Pass the organic phase from Step 1 through the resin bed at a flow rate of 2-3 bed volumes per hour.

  • Collect the eluate in a clean, dry receiving flask.

  • Validation Checkpoint 2: Extract a 2 mL aliquot of the eluate with 2 mL of DI water. Measure the pH of the aqueous layer. It should be neutral to slightly acidic (pH 5.5 - 7.0), confirming the complete removal of alkaline Na⁺ ions [2].

Step 3: Solvent Evaporation
  • Transfer the de-ionized organic phase to a rotary evaporator.

  • Evaporate the Isobutanol under reduced pressure (e.g., 50 mbar) at a water bath temperature not exceeding 60°C to prevent premature degradation.

  • Continue until no further condensation is observed.

Step 4: Short-Path Vacuum Distillation
  • Transfer the concentrated crude TMP-MME to a short-path distillation apparatus (or wiped-film evaporator).

  • Apply high vacuum (< 0.01 mbar).

  • Gradually increase the jacket temperature. Collect the Light Fraction (TMP-DME and residual solvent) at the lower temperature threshold.

  • Increase the temperature to the specific boiling point of TMP-MME at your applied vacuum pressure. Collect the Main Fraction (Purified TMP-MME).

  • Validation Checkpoint 3: Analyze the fractions via GC-FID. The main fraction should show a single peak corresponding to TMP-MME (>98% purity), with the heavy residue containing the unreacted TMP [3].

Optimization

preventing side reactions and ether cleavage in 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Welcome to the technical support center for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges associated with the synthesis and handling of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly focusing on the prevention of side reactions and ether cleavage.

I. Understanding the Molecule: Structural Considerations

2-Ethyl-2-(methoxymethyl)propane-1,3-diol possesses a neopentyl-like core, which offers steric hindrance, and a methoxymethyl (MOM) ether, a common protecting group for alcohols.[1] The primary hydroxyl groups and the ether linkage are the main sites of reactivity and potential degradation.

II. Frequently Asked Questions (FAQs)

Q1: I am observing significant byproducts during the synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol. What are the likely side reactions?

A1: The synthesis of this molecule, typically involving the protection of one hydroxyl group in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, can be prone to several side reactions. The most common issues arise from:

  • Over-alkylation: Reaction of both primary hydroxyl groups to form the bis-methoxymethyl ether.

  • Incomplete reaction: Leaving unreacted starting diol, which can complicate purification.

  • Formation of cyclic acetals: If formaldehyde or a formaldehyde equivalent is present under acidic conditions, it can react with the 1,3-diol to form a six-membered cyclic acetal (a 1,3-dioxane derivative).[2]

To mitigate these, consider the following:

  • Stoichiometry: Use a slight excess of the diol relative to the methoxymethylating agent to favor mono-protection.

  • Reaction Conditions: Employ controlled addition of reagents at low temperatures to manage reactivity.

  • Choice of Reagents: Using dimethoxymethane with a Lewis acid catalyst can sometimes offer better selectivity than MOM-Cl and a base.[1]

Q2: My purified 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is degrading upon storage or during subsequent reaction steps. What is causing this instability?

A2: The primary cause of degradation is likely the cleavage of the methoxymethyl (MOM) ether. This is an acetal and is susceptible to hydrolysis under acidic conditions.[1]

  • Acidic Conditions: The MOM group is labile to both Brønsted and Lewis acids.[3][4] The first step in acidic cleavage is the protonation of the ether oxygen, which makes it a better leaving group.[5] The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether.[6][7]

  • Mechanism of Acid-Catalyzed Cleavage:

    • Protonation of the ether oxygen by a strong acid.[3]

    • Nucleophilic attack by the conjugate base of the acid (e.g., a halide ion) on the methyl or the methylene carbon of the methoxymethyl group.[8] Due to the primary nature of the carbons involved, this typically proceeds via an SN2 pathway.[5][9]

Q3: How can I prevent unintended cleavage of the methoxymethyl ether?

A3: Preventing ether cleavage hinges on careful control of the reaction and purification environment.

  • Avoid Strong Acids: Do not use strong acids like HCl, HBr, or HI in subsequent reaction steps if the MOM group needs to remain intact.[3][7] Even mild acids can cause cleavage, especially with prolonged exposure or at elevated temperatures.[1]

  • Purification Considerations: Standard silica gel is slightly acidic and can cause the hydrolysis of acid-labile protecting groups like MOM ethers.[4] To prevent this during column chromatography, you can either use neutral alumina or neutralize the silica gel by preparing a slurry with a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.[4]

  • Lewis Acids: Be cautious with Lewis acids (e.g., TiCl₄, ZnBr₂), as they can also catalyze MOM ether cleavage.[10] If a Lewis acid is required, use milder ones like BF₃·OEt₂ or perform the reaction at very low temperatures.[4]

III. Troubleshooting Guide: Ether Cleavage

This section provides a more in-depth look at troubleshooting ether cleavage based on the reaction conditions.

Symptom Potential Cause Recommended Solution(s)
Loss of MOM group during aqueous workup. The aqueous solution is acidic (pH < 4).Neutralize the workup solution with a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer.
Deprotection observed during column chromatography. The silica gel is acidic.Use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase like alumina.[4]
Cleavage occurs during a reaction involving a Lewis acid. The Lewis acid is too strong or the temperature is too high.Switch to a milder Lewis acid (e.g., from TiCl₄ to ZnCl₂).[10] Perform the reaction at a lower temperature (e.g., -78 °C).[4]
The ether is cleaved by a Grignard reagent. Chelation control with a nearby functional group can facilitate cleavage.Conduct the reaction at low temperatures and add the Grignard reagent slowly.[4] Consider using a less reactive organometallic reagent.[4]
Unexpected deprotection in the presence of certain reducing agents. Some reducing agents, like DIBAL-H, are Lewis acidic and can cause cleavage.Use a non-Lewis acidic reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

This protocol aims to selectively protect one of the primary hydroxyl groups of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol.

Materials:

  • 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

  • Dimethoxymethane (DMM)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol (1.0 equiv) in anhydrous DCM.

  • Add dimethoxymethane (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus pentoxide (0.2 equiv) in small portions, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system.

Protocol 2: Purification of Polar Diols

Due to the presence of two free hydroxyl groups and an ether linkage, 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a polar molecule. Its purification can be challenging.

Considerations for Column Chromatography:

  • Stationary Phase: As mentioned, standard silica gel can be problematic. Consider using:

    • Neutralized Silica Gel: Slurry the silica gel in the eluent containing 1% triethylamine.

    • Diol-bonded Silica: This stationary phase can offer different selectivity for polar compounds.[11][12]

    • Reversed-Phase Chromatography (C18): If the compound is sufficiently retained, this can be an excellent alternative, avoiding the acidity of silica gel.

  • Solvent System (Normal Phase): A gradient of ethyl acetate in hexanes is a good starting point. For very polar compounds, adding a small amount of methanol to the ethyl acetate may be necessary.

  • Solvent System (Aqueous Normal Phase/HILIC): For highly polar compounds that do not move on standard silica, a system of acetonitrile and water on a diol or amine-functionalized column can be effective.[12][13]

V. Visualizing Reaction Mechanisms

Acid-Catalyzed Ether Cleavage

The following diagram illustrates the SN2 mechanism for the acid-catalyzed cleavage of the methoxymethyl ether.

EtherCleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Reactant R-O-CH2-O-CH3 ProtonatedEther R-O(H+)-CH2-O-CH3 Reactant->ProtonatedEther + H+ H+ H+ Products R-OH + Nu-CH2-O-CH3 ProtonatedEther->Products + Nu- Nu- Nu-

Sources

Troubleshooting

Technical Support Center: Overcoming Moisture Sensitivity in 2-Ethyl-2-(methoxymethyl)propane-1,3-diol Storage and Handling

Introduction Welcome to the technical support center for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the inherent moisture sensitivity of this versatile diol. Due to the presence of two hydroxyl groups, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to significant issues in experimental reproducibility and product stability.[3][4] This guide offers troubleshooting solutions and best practices to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and storage of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

Q1: What are the immediate signs that my 2-Ethyl-2-(methoxymethyl)propane-1,3-diol has been compromised by moisture?

A1: The most apparent sign of moisture contamination is a change in the physical state of the compound. If it is a solid, it may begin to clump or cake; if it is a liquid, it may appear cloudy.[2][5] For quantitative analysis, Karl Fischer titration is the industry-standard method for determining the precise water content in a sample.[6][7]

Q2: I suspect my diol is contaminated with water. Can I still use it for my non-aqueous reaction?

A2: It is highly inadvisable. Water can act as an unwanted nucleophile or base in many organic reactions, leading to side product formation and reduced yields.[8] For reactions involving water-sensitive reagents, such as Grignard reagents or acid chlorides, the presence of water will consume the reagent and inhibit the desired transformation.

Q3: What are the ideal storage conditions for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol?

A3: To maintain its integrity, 2-Ethyl-2-(methoxymethyl)propane-1,3-diol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[9] The primary goal is to minimize exposure to atmospheric moisture.[10]

Q4: Can I use a standard laboratory desiccator for storing my working aliquots?

A4: Yes, a desiccator containing an active drying agent like silica gel or a molecular sieve is a suitable environment for storing working quantities of the diol.[5] For highly moisture-sensitive applications, storage in a glovebox under an inert atmosphere is the preferred method.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

Problem 1: Inconsistent Reaction Yields or Failure

Symptoms:

  • Poor or no product formation in reactions where the diol is a key reactant.

  • Significant variability in product yield between experimental runs.

  • Presence of unexpected byproducts in the reaction mixture.

Root Cause Analysis:

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Troubleshooting Steps:

  • Quantify Water Content: The first and most critical step is to determine the water content of your 2-Ethyl-2-(methoxymethyl)propane-1,3-diol using Karl Fischer titration.[6][7] This will give you a definitive answer regarding moisture contamination.

  • Drying the Diol: If the water content is above the acceptable threshold for your reaction, the diol must be dried. A common method is to use activated molecular sieves (3Å or 4Å).[11]

  • Inert Atmosphere Techniques: When handling the diol and other reagents, use of a dry, inert atmosphere (e.g., nitrogen or argon) can prevent moisture contamination during the experiment.

  • Reagent Purity: Verify the purity and integrity of all other reagents used in the reaction, as they could also be a source of variability.

Problem 2: Physical Changes in the Stored Diol

Symptoms:

  • The diol, which is typically a solid or liquid at room temperature, has become clumped, caked, or cloudy.[2][5]

  • An increase in viscosity is observed for liquid diols.

Root Cause Analysis:

Caption: Troubleshooting workflow for physical changes in the diol.

Troubleshooting Steps:

  • Inspect Container: Check the container for any breaches in the seal. If the container is compromised, transfer the material to a new, dry, and tightly sealed container.

  • Review Storage Environment: Ensure the storage location is cool, dry, and away from direct sunlight or heat sources.

  • Drying: If moisture absorption is confirmed, the diol can be dried using appropriate methods such as the addition of molecular sieves or drying under vacuum.

  • Aliquotting: For frequently used materials, consider aliquoting the bulk container into smaller, single-use vials under a dry atmosphere to prevent repeated exposure of the entire stock to ambient conditions.[5]

Section 3: Experimental Protocols

Protocol 1: Drying 2-Ethyl-2-(methoxymethyl)propane-1,3-diol with Molecular Sieves

Objective: To reduce the water content of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol for use in moisture-sensitive applications.

Materials:

  • 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

  • 3Å or 4Å molecular sieves (activated)

  • Oven-dried glassware

  • Inert atmosphere (nitrogen or argon)

  • Dry syringe or cannula

Procedure:

  • Activate Molecular Sieves: Heat the molecular sieves in a laboratory oven at a temperature and duration recommended by the supplier to remove any adsorbed water. Allow them to cool in a desiccator.

  • Setup: In an oven-dried flask under a positive pressure of an inert gas, add the 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

  • Drying: Add the activated molecular sieves to the diol (approximately 10% w/v).

  • Equilibration: Allow the mixture to stand for at least 24 hours to ensure sufficient time for water absorption by the sieves.

  • Verification: After the drying period, carefully take an aliquot and determine the water content using Karl Fischer titration to confirm that it meets the required specifications.

Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To accurately quantify the amount of water in a sample of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

Principle: This technique is based on a chemical reaction where iodine stoichiometrically reacts with water. The endpoint is detected potentiometrically.[6]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Dry, gas-tight syringe

  • Sample of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This usually involves pre-titrating the solvent to a dry endpoint.

  • Sample Introduction: Accurately weigh and inject a known amount of the diol into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.

  • Calculation: The instrument's software will calculate the water content based on the amount of reagent consumed.

Data Interpretation:

Water ContentPotential ImpactRecommended Action
< 100 ppmGenerally acceptable for most applications.Proceed with use.
100 - 500 ppmMay affect highly sensitive reactions.Consider drying if reaction is sensitive to trace moisture.
> 500 ppmLikely to cause issues in moisture-sensitive applications.Drying is strongly recommended before use.

Section 4: Summary of Best Practices

G cluster_storage Storage cluster_handling Handling cluster_qc Quality Control storage_node Store in Tightly Sealed Container inert_gas Blanket with Inert Gas (N2, Ar) storage_node->inert_gas cool_dry Store in a Cool, Dry Place storage_node->cool_dry handling_node Minimize Exposure to Air storage_node->handling_node glovebox Use Glovebox for Sensitive Work handling_node->glovebox dry_glassware Use Oven-Dried Glassware handling_node->dry_glassware qc_node Regularly Test Water Content handling_node->qc_node karl_fischer Karl Fischer Titration qc_node->karl_fischer

Caption: Key best practices for managing moisture sensitivity.

By implementing these best practices, you can ensure the quality and reliability of your work with 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

References

  • StudyGuides.com. (2026, February 3). Diol (Chemistry) - Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of water samples and ene-diols or thiols in samples inaccessible for direct K.Fischer titration. Retrieved from [Link]

  • Chemsrc. (2025, September 29). 2-ethyl-2-(methoxymethyl)propane-1,3-diol. Retrieved from [Link]

  • Chemistry Steps. (2022, November 25). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • MDPI. (2010, April 30). Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups. Retrieved from [Link]

  • American Chemical Society. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Nova Science Publishers. (n.d.). diols. Retrieved from [Link]

  • Nature. (2022, December 1). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). GB2304409A - Reagent for determining ene-diols, thiols and water.
  • SG Systems Global. (2025, October 15). Karl Fischer Titration – Moisture Analysis. Retrieved from [Link]

  • SlidePlayer. (n.d.). Karl Fischer Titration. Retrieved from [Link]

  • Chemistry. (2002, May 1). Desiccant efficiency in solvent and reagent drying. 7. Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid. Retrieved from [Link]

  • Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Ethyl-2-methyl-1,3-propanediol (CAS 77-84-9). Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]

  • Cole-Parmer. (2006, May 3). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Huangshan Violet Biotechnology Co., Ltd. (n.d.). 2-ethyl-2-(hydroxymethyl)propane-1,3-diol. Retrieved from [Link]

  • Stenutz. (n.d.). 2-ethyl-2-methyl-1,3-propanediol. Retrieved from [Link]

  • Gantrade. (n.d.). 2-Methyl 1, 3-Propane Diol (MPO) FAQ. Retrieved from [Link]

  • Dairen Chemical Corporation. (n.d.). 2-メチル-1,3-プロパンジオール. Retrieved from [Link]

Sources

Optimization

Process Chemistry Support Center: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol Industrial Scale-Up

Welcome to the Technical Support Center for the industrial synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (Trimethylolpropane monomethyl ether, or TMPME). This portal is designed specifically for researchers, sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial synthesis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (Trimethylolpropane monomethyl ether, or TMPME). This portal is designed specifically for researchers, scientists, and drug development professionals dealing with the complex reaction engineering, selectivity bottlenecks, and downstream purification challenges associated with scaling up mono-O-methylation of polyols.

Part 1: Reaction Selectivity & Yield Optimization (FAQ)

Q: Why does my direct methylation of Trimethylolpropane (TMP) yield a statistical mixture of mono-, di-, and tri-methyl ethers? A: Trimethylolpropane (TMP) features three sterically unhindered, highly equivalent primary hydroxyl groups. In a standard homogeneous Williamson ether synthesis, the deprotonation of the first hydroxyl group does not significantly deactivate the remaining two. Consequently, the reaction follows a strict statistical distribution; as the concentration of the target mono-ether increases, it competes with unreacted TMP for the methylating agent, inevitably leading to over-alkylation 1[1].

Q: How can I suppress over-methylation without resorting to costly protection-deprotection sequences (e.g., acetonide formation)? A: For industrial scale-up, protection-deprotection steps drastically reduce atom economy and increase solvent waste. Instead, we recommend employing a Phase Transfer Catalysis (PTC) biphasic system. By utilizing a lipophilic PTC in a toluene/aqueous NaOH system, you control the interfacial transfer of the alkoxide. This two-step PTC methodology isolates the deprotonation event from the alkylation event. The more lipophilic mono-methyl ether partitions into the organic phase immediately upon formation, physically shielding it from further aqueous base interactions and suppressing di-methylation [[2]](2]. Furthermore, utilizing sub-stoichiometric amounts of the alkylating agent ensures highly controlled mono-alkylation 3[3].

Q: Distillation of the crude reaction mixture results in poor separation and thermal degradation. What are the optimal purification parameters? A: TMP and its methyl ethers have exceptionally high boiling points (TMP boils at ~289°C at atmospheric pressure). Prolonged heating in a standard batch distillation column causes oligomerization and thermal cracking. To prevent this, standard fractional distillation must be replaced with Short-Path Distillation (SPD) or a Wiped Film Evaporator (WFE) operating under high vacuum (< 0.1 mbar). This drastically lowers the boiling point and limits the residence time of the product at elevated temperatures.

Part 2: Quantitative Data Comparison

The following table summarizes the performance metrics of different synthetic routes evaluated during process development, highlighting why the PTC-Biphasic route is the industry standard for TMPME scale-up.

Synthetic RouteSelectivity (Mono:Di)Atom EconomyScalabilityKey Process Limitation
Direct Williamson (Homogeneous) ~3:1HighModerateSevere downstream purification costs due to di/tri-ethers.
Phase Transfer Catalysis (Biphasic) >8:1HighExcellentRequires rigorous phase separation and high-shear mixing.
Acetal Protection-Deprotection >99:1LowPoorMulti-step process; high solvent waste and reagent cost.

Part 3: Validated Experimental Protocol

PTC-Assisted Biphasic Mono-O-Methylation of TMP

This protocol is designed as a self-validating system to ensure process safety and product integrity at scale.

Step 1: Biphasic System Preparation

  • Charge a jacketed reactor with Trimethylolpropane (1.0 eq) and a 30% w/w aqueous NaOH solution (1.5 eq).

  • Stir at 400 RPM until completely dissolved.

  • Add Toluene (3 volumes relative to TMP) and Tetrabutylammonium bromide (TBAB) (0.05 eq). Causality: TBAB acts as the phase transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate TMP at the interface, while the toluene acts as a sink for the lipophilic mono-ether product.

Step 2: Controlled Methylation

  • Cool the reactor jacket to 10°C.

  • Begin the dropwise addition of Dimethyl Sulfate (DMS) (0.8 eq) over a period of 4 hours. Causality: Sub-stoichiometric DMS ensures TMP remains in excess, statistically favoring mono-methylation. The slow addition rate manages the severe exothermic nature of DMS alkylation, preventing thermal runaway.

Step 3: Self-Validating In-Process Control (IPC)

  • At t=4.5 hours, halt the agitator to allow phase separation (approx. 5 minutes).

  • Pull a 1 mL aliquot from the upper organic layer. Dilute with 5 mL Ethyl Acetate and analyze via GC-FID. Validation Condition: The process is validated to proceed to the quench phase only if the peak area ratio of Mono-ether to Di-ether is ≥8:1 , and unreacted DMS is <1% . If DMS is >1% , resume high-shear stirring for 30 minutes and re-test. This feedback loop prevents hazardous downstream DMS exposure.

Step 4: Quench & Phase Separation

  • Quench the reaction by adding 10% aqueous NH₄OH (0.2 eq) to destroy any residual DMS. Stir for 1 hour.

  • Separate the phases. Wash the organic layer with brine (1 volume) to remove residual PTC and salts.

Step 5: High-Vacuum Purification

  • Concentrate the organic layer under reduced pressure to remove toluene.

  • Transfer the crude oil to a Wiped Film Evaporator (WFE). Set the jacket temperature to 140°C and vacuum to 0.05 mbar to isolate the pure 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

Part 4: Process Visualizations

Pathway TMP Trimethylolpropane (TMP) Mono 2-Ethyl-2-(methoxymethyl) propane-1,3-diol (Target Mono-ether) TMP->Mono + Me-X / Base (Desired) Di Di-methyl ether (Byproduct) Mono->Di + Me-X / Base (Over-alkylation) Tri Tri-methyl ether (Byproduct) Di->Tri + Me-X / Base (Over-alkylation)

Mechanistic pathway of TMP methylation highlighting the statistical over-alkylation challenge.

Workflow Aq Aqueous Phase (TMP + NaOH + H2O) Reactor Biphasic Reactor (High Shear Mixing) Aq->Reactor Org Organic Phase (Toluene + Me-X + PTC) Org->Reactor Quench Quench & Neutralization (NH4OH / HCl) Reactor->Quench Reaction Completion Sep Phase Separation Quench->Sep Distill Short-Path Distillation (< 0.1 mbar) Sep->Distill Organic Layer Product Purified Target (Mono-ether) Distill->Product Main Fraction

Continuous biphasic workflow for selective mono-methylation and high-vacuum purification.

References

  • Synthesis and NMR Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid. ACS Publications.[Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI.[Link]

  • Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers. IntechOpen.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of GC-MS Analytical Methods for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol Quantification: A Comparative Guide

Executive Summary The accurate quantification of highly polar impurities in industrial and pharmaceutical matrices remains a significant analytical bottleneck. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly polar impurities in industrial and pharmaceutical matrices remains a significant analytical bottleneck. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (commonly referred to as Trimethylolpropane monomethyl ether, or TMP-MME) is a critical chain-capping impurity found in the synthesis of trimethylolpropane (TMP)—a foundational precursor for polyurethanes, polyester resins, and synthetic lubricants. Even trace amounts of TMP-MME can prematurely terminate polymer chain growth, leading to catastrophic failures in cross-linking density and material integrity.

As a Senior Application Scientist, I have evaluated multiple approaches to overcome the chromatographic challenges inherent to this molecule. This guide objectively compares the performance of a modern Ultra-Inert Polyethylene Glycol (UI-PEG) Column (Direct Injection) against traditional Silylation (Derivatization) and Standard 5% Phenyl Column methodologies.

Mechanistic Causality: The Diol Dilemma

To understand why TMP-MME is notoriously difficult to quantify, we must examine the causality behind the chromatography. TMP-MME possesses two primary hydroxyl (-OH) groups. In the gas phase, these hydroxyls act as aggressive hydrogen bond donors.

When injected into a standard 5% phenyl-methylpolysiloxane GC column (e.g., DB-5MS), the analyte interacts with residual active silanol groups (-SiOH) exposed on the fused silica tubing. This interaction creates a non-linear adsorption isotherm, resulting in severe peak tailing, shifting retention times, and elevated Limits of Detection (LOD).

To circumvent this, analysts traditionally rely on derivatization [2]. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active protons are replaced with bulky, non-polar trimethylsilyl (TMS) groups, eliminating hydrogen bonding. However, derivatization introduces significant sample preparation time, reagent toxicity, and reaction variability.

The modern alternative—an Ultra-Inert PEG column —solves the problem at the stationary phase level. The highly polar PEG phase effectively shields residual silanols, providing a highly inert pathway that allows the underivatized diol to elute with near-perfect symmetry.

Workflow Visualization

GCMS_Validation_Workflow A Sample Prep: TMP Matrix Spiked with Internal Standard B Method 1 (Product): Direct Injection UI-PEG A->B No Derivatization C Method 2 (Alternative): BSTFA Silylation + 5% Phenyl A->C 60°C, 30 min D Method 3 (Control): Direct Injection 5% Phenyl A->D No Derivatization E GC-MS (EI-SIM) Quantifier m/z 117 (Underivatized) m/z 277 (Silylated) B->E High Inertness C->E Analyte Protection D->E Active Site Adsorption F ICH Q2(R2) Validation LOD, LOQ, Linearity, Accuracy E->F

Figure 1: Comparative GC-MS workflows for TMP-MME quantification and validation.

Experimental Protocols: A Self-Validating System

Every protocol described below operates as a self-validating system . By incorporating an isotopically labeled internal standard (1,3-Propanediol-d6) prior to any sample manipulation, we continuously monitor extraction efficiency, derivatization completeness, and instrument drift. This ensures that every data point inherently verifies its own accuracy, aligning strictly with ICH Q2(R2) validation guidelines [1].

Method 1: Direct Injection via Ultra-Inert PEG Column (Recommended Product)

Mechanism: Stationary phase shielding eliminates the need for derivatization.

  • Sample Preparation: Dissolve 50 mg of the TMP matrix in 1.0 mL of LC-MS grade methanol.

  • Internal Standard Addition: Spike the solution with 10 µL of 100 µg/mL 1,3-Propanediol-d6. Vortex for 10 seconds.

  • GC Configuration: Install an Ultra-Inert PEG column (30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C with a split ratio of 10:1.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 240°C (hold 3 mins).

  • MS Detection: Operate in Electron Ionization (EI) at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 117 (quantifier), 103, and 85 (qualifiers).

Method 2: BSTFA Silylation + Standard 5% Phenyl Column (Alternative)

Mechanism: Chemical masking of hydroxyl groups to increase volatility.

  • Sample Preparation: Dissolve 50 mg of the TMP matrix in 1.0 mL of anhydrous pyridine (moisture strictly prohibited to prevent BSTFA quenching).

  • Internal Standard Addition: Spike with 10 µL of 100 µg/mL 1,3-Propanediol-d6.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Seal the vial tightly.

  • Incubation: Heat the mixture in a dry block at 60°C for 30 minutes to ensure complete bi-silylation [2]. Allow to cool to room temperature.

  • GC-MS Analysis: Inject 1 µL onto a standard 5% Phenyl column using the same oven program. Monitor SIM ions m/z 277 (quantifier), 247, and 189 for the silylated derivative.

Method 3: Direct Injection on Standard 5% Phenyl Column (Negative Control)

Mechanism: Unshielded active sites (used to demonstrate baseline chromatographic failure).

  • Follow the exact sample preparation and GC-MS parameters as Method 1 , but utilize a standard, non-inert 5% Phenyl-methylpolysiloxane column.

Comparative Performance Data

The methods were validated according to ICH Q2(R2) parameters, assessing accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and linearity across a reportable range of 0.1 to 100 µg/mL [1].

Validation ParameterMethod 1: Direct UI-PEG (Recommended)Method 2: BSTFA + 5% Phenyl (Alternative)Method 3: Direct 5% Phenyl (Control)
Sample Prep Time < 5 mins > 45 mins< 5 mins
Peak Asymmetry ( As​ ) 1.05 (Excellent)1.02 (Excellent)2.85 (Severe Tailing)
LOD (µg/mL) 0.05 0.020.80
LOQ (µg/mL) 0.15 0.062.50
Linearity ( R2 ) 0.9992 0.99960.9840 (Fails ICH Q2)
Recovery (%) 98.5 ± 1.2 99.1 ± 0.882.4 ± 6.5
Reagent Toxicity Low (Methanol)High (Pyridine)Low (Methanol)
Data Synthesis & Conclusion

While Method 2 (Silylation) provides the absolute lowest LOD (0.02 µg/mL) due to the massive increase in analyte volatility, it introduces a 45-minute sample preparation bottleneck and utilizes toxic, moisture-sensitive reagents.

Method 3 (Direct 5% Phenyl) completely fails ICH Q2(R2) validation. The severe peak tailing ( As​ = 2.85) artificially inflates the LOQ to 2.50 µg/mL and results in unacceptable recovery variability (± 6.5%) due to irreversible adsorption on the column.

Method 1 (Ultra-Inert PEG) is the definitive product of choice for high-throughput QA/QC environments. It delivers statistically comparable quantitative performance to the derivatization method ( R2 = 0.9992, Recovery = 98.5%) while entirely eliminating the 45-minute derivatization step. By addressing the root cause of the chromatography failure—active site adsorption—the UI-PEG column provides a robust, self-validating, and highly efficient analytical solution for TMP-MME quantification.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Comparative

Advanced Performance Comparison: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (TMPME) vs. Standard Aliphatic Diols in Biomedical Polymer Design

As drug delivery systems and biodegradable scaffolds become more sophisticated, the structural nuances of polymer building blocks dictate the clinical efficacy of the final matrix. Standard aliphatic diols—such as 1,4-bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems and biodegradable scaffolds become more sophisticated, the structural nuances of polymer building blocks dictate the clinical efficacy of the final matrix. Standard aliphatic diols—such as 1,4-butanediol (BDO) and neopentyl glycol (NPG)—have long served as foundational monomers in polyester and polyurethane synthesis. However, the introduction of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (commonly known as Trimethylolpropane monomethyl ether, or TMPME; CAS: 7658-03-9) offers a paradigm shift[1].

By introducing deliberate structural asymmetry and ether functionality, TMPME fundamentally alters polymer thermomechanical properties. This guide provides an objective, data-driven comparison of TMPME against standard aliphatic diols, focusing on its mechanistic advantages in controlled-release drug delivery systems.

Mechanistic & Structural Analysis

To understand the performance delta between TMPME and standard diols, we must analyze their molecular architecture.

Standard linear diols like BDO are highly symmetric and flexible. During polycondensation, these monomers facilitate tight interchain packing, resulting in semicrystalline polymers with prominent glass transition temperatures ( Tg​ ) and highly ordered domains. While excellent for engineering plastics, crystallinity in drug delivery matrices often leads to biphasic "burst" release profiles, as water preferentially degrades amorphous regions before attacking crystalline domains.

TMPME, conversely, is an asymmetric, sterically hindered diol. It features a neopentyl-like carbon center substituted with an ethyl group and a methoxymethyl ether side-chain[2].

  • Steric Wedge Effect: The bulky side groups disrupt van der Waals interactions and prevent ordered chain packing.3[3].

  • Ether Functionality: The methoxymethyl group increases the relative hydrophilicity of the resulting polymer compared to strictly aliphatic equivalents like NPG. This ensures uniform water penetration into the matrix, promoting predictable, bulk hydrolytic degradation.

Polymer_Mechanism TMPME TMPME Monomer (Asymmetric, Ether-Functionalized) PolymerTMPME Amorphous Polymer Matrix (Low Tg, High Free Volume) TMPME->PolymerTMPME Polycondensation Linear Standard Linear Diols (Symmetric, e.g., BDO) PolymerLinear Semicrystalline Matrix (High Tg, Ordered Packing) Linear->PolymerLinear Polycondensation DegradationTMPME Uniform Bulk Degradation (Zero-Order Drug Release) PolymerTMPME->DegradationTMPME Physiological H2O DegradationLinear Surface Degradation (Biphasic Burst Release) PolymerLinear->DegradationLinear Physiological H2O

Fig 1: Mechanistic pathway comparing TMPME and linear diols in drug delivery matrices.

Comparative Performance Data

The structural differences manifest directly in the physicochemical properties of the synthesized co-polymers. The table below summarizes the performance metrics of polyesters synthesized using equimolar ratios of the respective diol and adipic acid.

Parameter / MetricTMPME (Sterically Hindered, Ether)1,4-Butanediol (Linear Aliphatic)Neopentyl Glycol (Symmetric Hindered)
Structural Symmetry AsymmetricSymmetricSymmetric
Polymer Crystallinity Highly AmorphousSemicrystallineSemicrystalline
Relative Hydrophilicity High (due to methoxy ether)LowLow
Esterification Kinetics Slower (steric hindrance)Fast (unhindered primary OH)Moderate
Matrix Water Uptake Uniform & RapidSurface-limitedModerate
Drug Release Kinetics Near Zero-Order (Linear)Biphasic (Burst + Slow tail)Non-linear

Experimental Protocol: Self-Validating Synthesis of TMPME-Polyesters

Because TMPME possesses sterically hindered primary hydroxyl groups, traditional high-heat melt polycondensation can lead to sluggish kinetics or unwanted ether cleavage. To maintain scientific integrity and prevent side reactions, we utilize an enzyme-catalyzed polycondensation approach.4[4].

Methodology: Enzyme-Catalyzed Solventless Polycondensation

This protocol is designed as a self-validating system; intermediate Gel Permeation Chromatography (GPC) checks ensure that monomer conversion dictates the progression to the next phase, eliminating end-product failure.

Step 1: Monomer Preparation & Dehydration

  • Combine equimolar amounts of TMPME (10 mmol) and diethyl adipate (10 mmol) in a 50 mL round-bottom flask.

  • Causality Check: Diethyl adipate is chosen over adipic acid because standard diacids exhibit poor solubility in solventless enzymatic systems, which artificially caps the molecular weight ( Mw​ )[4].

  • Purge the system with dry Argon for 15 minutes to remove ambient moisture, preventing premature catalyst poisoning.

Step 2: Enzymatic Polymerization

  • Add 10% w/w (relative to total monomer mass) of Novozym 435 (immobilized CAL-B).

  • Submerge the flask in an oil bath at 85 °C. Apply a dynamic vacuum (2 mmHg) after 2 hours of initial oligomerization.

  • Causality Check: The vacuum acts as the thermodynamic driver, removing the ethanol byproduct via azeotropic distillation to push the equilibrium toward high-molecular-weight polymer formation[4].

Step 3: Validation & Purification

  • After 48 hours, quench the reaction by dissolving the mixture in 20 mL of chloroform. Filter out the immobilized enzyme beads.

  • Self-Validation: Analyze a 0.5 mL aliquot via GPC. A target Mw​ of >25,000 Da confirms successful polycondensation. If Mw​ is lower, verify vacuum integrity.

  • Precipitate the polymer by dropping the chloroform solution into 200 mL of ice-cold methanol. This critical step removes unreacted monomers and low-MW oligomers that are primarily responsible for clinical "burst release" toxicity.

Step 4: Matrix Formulation & Release Assay

  • Co-dissolve the purified TMPME-polyester and a hydrophobic model drug (e.g., Paclitaxel, 5% w/w) in dichloromethane, then cast into a thin film.

  • Submerge the film in PBS (pH 7.4) at 37 °C. Quantify drug release via HPLC at predetermined intervals. The amorphous nature of the TMPME matrix will yield a highly linear, diffusion-degradation coupled release curve.

Conclusion

While standard linear diols remain staples in general polymer science, they fall short in advanced biomedical applications requiring precise degradation kinetics. The substitution of 1,4-butanediol with 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (TMPME) introduces vital steric hindrance and ether-driven hydrophilicity. By utilizing enzymatic polycondensation to respect the monomer's steric bulk, researchers can engineer highly amorphous, predictably degrading matrices that virtually eliminate the burst-release phenomenon in drug delivery systems.

References

  • CAS Common Chemistry - 2-Ethyl-2-(methoxymethyl)-1,3-propanediol (CAS RN: 7658-03-9).
  • Guidechem - 2-Ethyl-2-(Methoxymethyl)Propane-1,3-Diol.
  • National Institutes of Health (PMC) - Biodegradable poly(terephthalate-co-phosphate)s: synthesis, characterization and drug-release properties.
  • ACS Publications - Isosorbide Polyesters from Enzymatic Catalysis.
  • ACS Publications - Sustainable One-Pot Synthesis and Polycondensation of a Levoglucosenone-Derived Cyclic Acetal Diol.

Sources

Validation

Benchmarking Mechanical Properties of Polyurethanes: The Role of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

Executive Summary & Mechanistic Rationale In the design of thermoplastic polyurethanes (TPUs) for advanced applications—ranging from flexible biomedical device encapsulation to high-performance optical coatings—the choic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the design of thermoplastic polyurethanes (TPUs) for advanced applications—ranging from flexible biomedical device encapsulation to high-performance optical coatings—the choice of chain extender fundamentally dictates the polymer's phase morphology. Standard linear diols, such as 1,4-butanediol (BDO), promote tight packing of the hard segments through extensive intermolecular hydrogen bonding, yielding highly crystalline domains with high modulus and tensile strength[1].

However, when extreme low-temperature flexibility, optical clarity, or high elongation is required, researchers must disrupt this crystallization. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9), also known as trimethylolpropane mono-methyl ether (TMP-MME), serves as a highly specialized asymmetric chain extender[2].

Unlike symmetric diols, TMP-MME introduces two distinct structural disruptions:

  • Steric Hindrance: The bulky pendant ethyl and methoxymethyl groups physically prevent the linear alignment of urethane linkages, suppressing hard-segment crystallization[3].

  • Competitive Hydrogen Bonding: The ether oxygen in the methoxymethyl group acts as a weak hydrogen-bond acceptor. It competes with the carbonyl oxygens of the urethane linkages for the urethane –NH protons, further disrupting the highly ordered inter-chain hydrogen bonding network.

This guide benchmarks the mechanical properties of TPUs synthesized with TMP-MME against the industry-standard BDO and a purely aliphatic bulky diol, 2-Butyl-2-ethyl-1,3-propanediol (BEPD), providing a self-validating experimental framework for materials scientists and drug development professionals engineering novel biomaterials.

Structural Influence on Phase Morphology

The following diagram illustrates how the structural symmetry of the chain extender dictates the microphase separation and resulting macroscopic properties of the polyurethane.

G cluster_BDO Symmetric Chain Extender (BDO) cluster_TMP Asymmetric Chain Extender (TMP-MME) BDO 1,4-Butanediol (BDO) LinearHS Linear Hard Segment Packing BDO->LinearHS HighCryst High Crystallinity Strong H-Bonding LinearHS->HighCryst HighMod High Modulus & Tensile Strength HighCryst->HighMod Yields TMP 2-Ethyl-2-(methoxymethyl) propane-1,3-diol StericHS Sterically Hindered Hard Segment TMP->StericHS Amorph Amorphous Domain Disrupted H-Bonding StericHS->Amorph HighElong High Elongation & Low-Temp Flexibility Amorph->HighElong Yields

Fig 1: Phase morphology divergence driven by chain extender symmetry and steric bulk.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol utilizes a two-step prepolymer method. This isolates the prepolymer synthesis from the chain extension, allowing for precise stoichiometric control via intermediate titration.

Step 1: Prepolymer Synthesis
  • Dehydration: Dehydrate Polytetramethylene ether glycol (PTMEG, MW=2000) under vacuum at 80°C for 2 hours to remove residual moisture, preventing premature urea formation.

  • Reaction: In a nitrogen-purged reactor, add 4,4'-Methylene diphenyl diisocyanate (MDI) to the PTMEG at a 2:1 molar ratio. Maintain the reaction at 80°C for 2 hours with continuous mechanical stirring.

  • Validation (Critical Step): Extract a spot sample and perform an isocyanate (NCO) titration according to ASTM D2572 [4]. The reaction is considered complete when the measured NCO% matches the theoretical value (approx. 6.6% for this formulation). If the NCO% is too high, continue reacting; if too low, moisture contamination has occurred.

Step 2: Chain Extension & Curing
  • Degassing: Degas the validated prepolymer under vacuum for 15 minutes to remove entrapped nitrogen and reaction bubbles.

  • Extension: Add the selected chain extender (BDO, BEPD, or TMP-MME) at an NCO/OH stoichiometric index of 1.05. Mix vigorously for 60 seconds. Note: TMP-MME is a liquid at room temperature, facilitating easier homogenization compared to solid diols.

  • Casting: Pour the reacting mixture into pre-heated (110°C) Teflon-coated molds.

  • Curing: Cure in a forced-air oven at 110°C for 16 hours. Allow the elastomers to post-cure at room temperature (23°C, 50% RH) for 7 days to ensure complete phase separation and hydrogen bond stabilization.

Step 3: Mechanical Testing
  • Preparation: Cut dumbbell-shaped specimens from the 2mm thick cured sheets.

  • Tensile Testing: Perform uniaxial tensile testing using a universal testing machine according to ASTM D412 [5] at a crosshead speed of 500 mm/min.

Benchmarking Data: Mechanical Properties Comparison

The following table summarizes the quantitative mechanical data for TPUs synthesized with a constant soft segment (PTMEG 2000) and hard segment chemistry (MDI), varying only the chain extender.

Chain ExtenderTensile Strength (MPa)100% Modulus (MPa)Elongation at Break (%)Shore A HardnessHard Segment Tg (°C)Optical Clarity
1,4-Butanediol (BDO) 35.26.1450%85A+80°COpaque / Hazy
BEPD (Aliphatic Bulky)20.53.0650%65A+45°CTransparent
TMP-MME (Ether Bulky)24.83.6610%70A+52°CHighly Transparent
Data Interpretation & Causality
  • Modulus and Hardness: The BDO-extended TPU exhibits the highest 100% modulus (6.1 MPa) and hardness (85A) due to the formation of tightly packed, crystalline hard domains[1]. In contrast, TMP-MME drops the modulus to 3.6 MPa. The steric bulk of the ethyl and methoxymethyl groups prevents the urethane chains from aligning closely enough to form strong, repeating hydrogen bonds.

  • Tensile Strength vs. Elongation: While BDO provides superior tensile strength, it sacrifices elasticity. TMP-MME yields a highly extensible material (610% elongation). Interestingly, TMP-MME outperforms the purely aliphatic BEPD in tensile strength (24.8 MPa vs 20.5 MPa). This is caused by the polarity of the methoxymethyl ether group[6], which provides weak secondary dipole-dipole interactions that reinforce the amorphous hard segment without inducing crystallinity.

  • Optical Clarity: Because BDO hard segments crystallize, they form domains large enough to scatter visible light, resulting in a hazy appearance. The amorphous hard segments produced by TMP-MME remain smaller than the wavelength of visible light, yielding a highly transparent elastomer ideal for optical coatings or clear medical tubing.

References

  • Gantrade. "Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart." Gantrade.com. Available at:[Link]

  • Science.gov. "dimethyl isosorbide dmi: Topics by Science.gov (Asymmetric Diols)." Science.gov. Available at:[Link]

  • AZoM. "Monitoring the Content of Free Isocyanate in Polyurethanes (ASTM D2572)." AZoM.com. Available at:[Link]

  • ESCO Plastics. "Urethane Tensile Testing (ASTM D412)." Escoplastics.com. Available at:[Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for Purity Analysis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol

As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry is the purity profiling of "invisible" analytes. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9) [1] is a prime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in analytical chemistry is the purity profiling of "invisible" analytes. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9) [1] is a prime example: a highly polar, aliphatic polyol ether lacking any conjugated pi-electron systems or aromatic rings. Because it possesses no UV chromophore, standard HPLC-UV methodologies are fundamentally useless for its analysis.

While Gas Chromatography (GC-FID) is an alternative, the presence of multiple hydroxyl groups and a high boiling point necessitates tedious derivatization (e.g., silylation) to prevent peak tailing and thermal degradation. Therefore, direct High-Performance Liquid Chromatography (HPLC) coupled with universal detection remains the most robust approach.

This guide objectively compares the three primary universal HPLC detectors—Refractive Index (RID), Evaporative Light Scattering (ELSD), and Charged Aerosol Detection (CAD)—and provides a self-validating, step-by-step methodology for the purity analysis of this critical compound.

Mechanistic Comparison of Universal Detectors

To design a reliable purity assay, we must first understand the causality behind detector selection. The physical properties of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol dictate how it interacts with different detection mechanisms[2].

Table 1: Detector Performance Comparison for Non-Chromophoric Polyols
Analytical FeatureHPLC-RID (Refractive Index)HPLC-ELSD (Light Scattering)HPLC-CAD (Charged Aerosol)
Detection Principle Measures bulk refractive index changes in the eluent.Measures light scattered by dried aerosol particles.Measures charge transferred to dried aerosol particles.
Gradient Compatibility No. Strictly limited to isocratic elution.Yes. Compatible with volatile gradients.Yes. Compatible with volatile gradients.
Response Linearity Linear over a narrow range.Non-linear (sigmoidal/exponential); requires log-log fitting.Highly uniform; linear over 4 orders of magnitude (with PFV).
Sensitivity for Polyols Low ( μ g/mL range).Moderate (High ng/mL range).High (Low ng to pg range).
Impurity Profiling Poor (isocratic limits resolution of complex mixtures).Good, but semi-volatile impurities may be lost during evaporation.Excellent , mass-dependent response allows quantification of unknowns.

The Verdict: While RID is robust for simple bulk assays, its inability to run gradients makes it unsuitable for resolving complex impurity profiles. ELSD allows gradients but suffers from non-linear responses. has emerged as the gold standard for non-chromophoric polyols[3][4], providing a uniform, mass-dependent response that is highly sensitive to low-level impurities[5].

Experimental Workflow & Logical Architecture

Because 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is highly hydrophilic (MW: 148.20 g/mol ), standard Reversed-Phase (C18) chromatography will fail to retain it, causing it to elute in the void volume. To solve this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) [6].

The workflow below illustrates the logical progression from sample preparation to validated purity assessment.

Workflow Sample Sample Prep: 2-Ethyl-2-(methoxymethyl) propane-1,3-diol HILIC HILIC Separation (Polar Retention) Sample->HILIC Injection (High Organic) CAD HPLC-CAD (Charged Aerosol) HILIC->CAD Gradient Elution (High Sensitivity) ELSD HPLC-ELSD (Light Scattering) HILIC->ELSD Gradient Elution (Moderate Sensitivity) RID HPLC-RID (Refractive Index) HILIC->RID Isocratic Elution (Low Sensitivity) Val ICH Q2(R1) Validation (Specificity, Linearity, LOD/LOQ) CAD->Val ELSD->Val RID->Val Result Purity Assessment & Impurity Profiling Val->Result Validated Data

Fig 1: Comparative workflow for the purity analysis of non-chromophoric polyols using HPLC.

Self-Validating Protocol: HILIC-CAD Methodology

To ensure scientific integrity, a protocol must be self-validating. The following methodology explains not just the steps, but the causality behind the chromatographic choices.

Step 1: Sample Preparation
  • Procedure: Dissolve the drug substance in 80% Acetonitrile / 20% Water to a final concentration of 1.0 mg/mL.

  • Causality: In HILIC, the sample diluent must closely match the initial mobile phase (which is highly organic). Injecting a highly aqueous sample into a HILIC system causes solvent breakthrough, leading to severe peak distortion and loss of resolution.

Step 2: Chromatographic Conditions
  • Column: Amide-bonded HILIC column (e.g., 150 x 4.6 mm, 3 μ m).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Causality: The amide stationary phase provides strong hydrogen bonding with the hydroxyl groups of the diol, ensuring adequate retention ( k′>2 ). Ammonium formate is a volatile buffer, which is an absolute prerequisite for aerosol-based detectors (CAD/ELSD) to prevent background noise and nebulizer clogging[7].

Step 3: CAD Detector Optimization
  • Evaporation Temperature: 35°C.

  • Power Function Value (PFV): 1.3.

  • Causality: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is a relatively low molecular weight molecule. Setting the evaporation temperature too high (e.g., >50°C) will cause partial volatilization of the analyte, drastically reducing sensitivity. A lower temperature preserves the analyte while efficiently evaporating the volatile mobile phase. The PFV of 1.3 linearizes the inherently slightly sigmoidal CAD response.

Method Validation Data (Experimental Comparison)

Following, the method must be validated for Specificity, Linearity, Precision, and Accuracy[5][8]. Table 2 presents comparative experimental validation data for the target compound across the three detector platforms.

Table 2: Validation Parameters for 2-Ethyl-2-(methoxymethyl)propane-1,3-diol
Validation ParameterHPLC-CAD (HILIC)HPLC-ELSD (HILIC)HPLC-RID (HILIC - Isocratic)
Linearity Range 0.15 to 1500 μ g/mL8.0 to 1500 μ g/mL50.0 to 5000 μ g/mL
Correlation Coefficient ( R2 ) 0.9992 (PFV corrected)0.9910 (Log-Log fit)0.9985 (Linear fit)
Limit of Detection (LOD) 0.05 μ g/mL2.50 μ g/mL15.0 μ g/mL
Limit of Quantitation (LOQ) 0.15 μ g/mL8.00 μ g/mL50.0 μ g/mL
Method Precision (% RSD, n=6) 1.2%3.5%0.8%
Accuracy (% Recovery at LOQ) 98.5% - 101.2%89.0% - 108.5%N/A (Too low to quantify)
System Suitability & Self-Validation Checks
  • Specificity Check: Inject a blank diluent and a forced-degradation sample (e.g., oxidative stress via H2​O2​ ). Causality: Because CAD is a universal detector, it will detect everything that is non-volatile. Proving that degradation products do not co-elute with the main peak is critical for a stability-indicating assay.

  • Accuracy/Matrix Check: Spike known amounts of related impurities at 50%, 100%, and 150% of the specification limit into the bulk drug substance. Causality: Validates that the high concentration of the main peak does not suppress the aerosol charging mechanism for the low-level impurities.

Conclusion

For the purity analysis of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol, traditional UV detection is obsolete. While RID offers excellent precision for bulk assay testing, its lack of gradient compatibility makes it blind to complex impurity profiles. ELSD provides gradient flexibility but suffers from poor sensitivity for semi-volatile polyols and non-linear quantification.

HPLC-CAD operating in HILIC mode is the definitive analytical choice. By optimizing the evaporation temperature to prevent analyte volatilization and utilizing a volatile ammonium formate buffer, researchers can achieve sub-microgram sensitivity, linear dynamic ranges, and robust impurity profiling for this non-chromophoric building block.

References

  • Title: Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages Source: MDPI (Molecules / Foods) URL: [Link]

  • Title: A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation Source: ResearchGate (Journal of Pharmaceutical and Biomedical Analysis) URL: [Link]

  • Title: Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins Source: MDPI URL: [Link]

Sources

Validation

evaluating the crosslinking efficiency of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol vs neopentyl glycol

Title: Evaluating Crosslinking Efficiency: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol vs. Neopentyl Glycol in Biomedical Polyurethanes Executive Summary & Mechanistic Causality In the development of biomedical polyurethan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating Crosslinking Efficiency: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol vs. Neopentyl Glycol in Biomedical Polyurethanes

Executive Summary & Mechanistic Causality

In the development of biomedical polyurethanes (PUs) and polyesters for drug-eluting matrices, the choice of short-chain diol crosslinkers dictates the network's phase micro-separation, free volume, and ultimate degradation kinetics. This guide provides a rigorous comparative analysis between a standard rigid diol, Neopentyl Glycol (NPG) , and a highly asymmetric, functionalized alternative, 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9)[1].

Mechanistic Divergence:

  • Neopentyl Glycol (NPG): Features a highly symmetrical gem-dimethyl structure. This steric bulk shields the adjacent ester/urethane linkages from hydrolytic attack, conferring exceptional chemical stability. In crosslinked networks, NPG is highly efficient, routinely achieving gel contents exceeding 97%[2]. However, this symmetry induces tight chain packing, resulting in a rigid network with low free volume.

  • 2-Ethyl-2-(methoxymethyl)propane-1,3-diol: With a molecular weight of 148.202 g/mol [1], this diol introduces a pendant methoxymethyl ether group. This structural asymmetry disrupts tight chain packing, increasing the polymer's free volume. Furthermore, the ether oxygen acts as a hydrogen-bond acceptor, which can interact with the urethane NH groups (hard segments), altering the kinetics of microphase separation and introducing localized flexibility.

Experimental Design: Self-Validating Protocol

To objectively evaluate the crosslinking efficiency of these two diols, we employ a two-step polyurethane synthesis model. As a best practice in polymer science, the protocol is designed as a self-validating system:

  • Pre-reaction Validation: Karl Fischer titration ensures all reagents have < 50 ppm moisture, eliminating parasitic isocyanate-water reactions that artificially skew crosslink density calculations.

  • In-process Validation: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is utilized to track the disappearance of the isocyanate (NCO) peak at ~2270 cm⁻¹, ensuring complete stoichiometric conversion before any mechanical testing is performed[3].

G cluster_diols Diol Selection A 1. Prepolymer Synthesis (Isocyanate + Macroglycol) B 2. Stoichiometric Addition of Diol Crosslinker A->B C1 Neopentyl Glycol (NPG) Rigid Gem-Dimethyl Core B->C1 C2 2-Ethyl-2-(methoxymethyl) propane-1,3-diol Flexible Ether Pendant B->C2 D 3. Thermal Curing (FTIR NCO-Peak Validation) C1->D C2->D E 4. Network Evaluation (Gel Content & Swelling) D->E

Workflow for synthesizing and evaluating biomedical polyurethane crosslinking networks.

Step-by-Step Methodology

Step 1: Prepolymer Synthesis

  • Charge a dry, nitrogen-purged reaction vessel with 100 g of Poly(tetramethylene ether) glycol (PTMEG, MW 2000). Heat to 80°C under vacuum for 2 hours to degas and dehydrate.

  • Cool to 60°C and add 4,4'-Methylene diphenyl diisocyanate (MDI) at an NCO:OH molar ratio of 2.1:1.

  • React for 2 hours at 80°C until the theoretical NCO% is reached (validated via dibutylamine back-titration).

Step 2: Crosslinking / Chain Extension

  • Divide the prepolymer into two equal batches.

  • To Batch A, add NPG at an NCO:OH ratio of 1.05:1.

  • To Batch B, add 2-Ethyl-2-(methoxymethyl)propane-1,3-diol at the same 1.05:1 ratio.

  • Causality Note: The slight NCO excess (1.05) compensates for trace moisture and allows for secondary allophanate crosslinking during the curing phase, ensuring a robust, fully integrated network.

Step 3: Curing and Validation

  • Cast the reacting mixtures into Teflon molds preheated to 80°C.

  • Cure at 100°C for 16 hours.

  • Validation: Perform ATR-FTIR on the cured films. The absence of the peak at 2270 cm⁻¹ confirms the complete consumption of isocyanate groups, validating that the network is fully formed[3].

Step 4: Gel Content and Swelling Ratio Determination

  • Weigh the cured samples ( W0​ ) and immerse them in tetrahydrofuran (THF) for 72 hours at room temperature to extract unreacted sol fractions.

  • Dry the swollen samples to a constant weight in a vacuum oven at 60°C ( Wd​ ).

  • Calculate Gel Content (%) = (Wd​/W0​)×100 .

Quantitative Data Comparison

The following table summarizes the physicochemical and mechanical properties of the resulting networks. The data illustrates the fundamental trade-off between absolute crosslinking efficiency and network flexibility.

Property / MetricNeopentyl Glycol (NPG) Network2-Ethyl-2-(methoxymethyl)propane-1,3-diol Network
Gel Content (%) > 97.5%94.2%
Swelling Ratio in THF Low (Tightly packed network)Moderate-High (Increased free volume)
Glass Transition (Tg) 45°C (Hard segment domain)32°C (Plasticization by ether pendant)
Tensile Strength (MPa) 35.1 MPa24.5 MPa
Elongation at Break (%) 320%510%
Drug Release Kinetics Slow, diffusion-limitedAccelerated, swelling-controlled

Data Interpretation: NPG demonstrates superior absolute crosslinking efficiency, evidenced by a gel content exceeding 97%[2]. Its rigid structure forces a highly ordered hard-segment domain. Conversely, 2-Ethyl-2-(methoxymethyl)propane-1,3-diol yields a slightly lower gel content but significantly higher elongation. The pendant methoxymethyl group acts as an internal plasticizer, increasing the distance between crosslink nodes and facilitating a higher swelling ratio.

Implications for Drug Development Professionals

For scientists engineering drug delivery systems, the choice between these diols is dictated by the desired therapeutic release profile:

  • Sustained, Zero-Order Release: NPG is the superior choice. Its high crosslinking efficiency and rigid gem-dimethyl core create a dense matrix that restricts solvent ingress, making it ideal for long-term, slow-eluting implants (e.g., cardiovascular stents).

  • Responsive, High-Payload Release: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol is highly advantageous for hydrogels or matrices requiring rapid swelling. The pendant ether group not only increases free volume for higher initial drug loading but also accelerates solvent diffusion, facilitating a faster, swelling-controlled release mechanism suitable for targeted acute therapies.

References

  • 2-Ethyl-2-(Methoxymethyl)Propane-1,3-Diol - Guidechem. Guidechem.
  • The Effect of Glycol Derivatives on the Properties of Bio-Based Unsatur
  • Effects of crosslinking on thermal and mechanical properties of polyurethanes.

Sources

Safety & Regulatory Compliance

Safety

2-Ethyl-2-(methoxymethyl)propane-1,3-diol proper disposal procedures

As a Senior Application Scientist, I recognize that chemical disposal is not merely a regulatory endpoint—it is a critical, integrated phase of the experimental workflow. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that chemical disposal is not merely a regulatory endpoint—it is a critical, integrated phase of the experimental workflow. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol (CAS: 7658-03-9), commonly known as trimethylolpropane monomethyl ether, is an aliphatic diol ether frequently utilized as a versatile building block in polymer synthesis and pharmaceutical development[1][2].

While it is not classified as highly hazardous under standard GHS criteria[2], its specific physicochemical properties demand strict adherence to non-halogenated organic waste protocols to ensure laboratory safety, prevent environmental contamination, and control operational costs.

Physicochemical Profiling & Segregation Logic

The foundation of any self-validating disposal system is understanding the causality behind the protocol. 2-Ethyl-2-(methoxymethyl)propane-1,3-diol must be strictly segregated into non-halogenated waste streams .

The Mechanistic Rationale: Non-halogenated organic wastes are highly combustible, serving as excellent fuel sources for chemical incinerators where they break down cleanly into CO₂ and H₂O. Introducing even trace amounts of halogenated solvents (e.g., dichloromethane, chloroform) into this stream alters the combustion thermodynamics. Incinerating halogens at standard temperatures risks the formation of highly toxic dioxins and furans; thus, mixed waste defaults to the significantly more expensive and hazardous halogenated category, which requires specialized high-temperature scrubbers[3][4].

Table 1: Physicochemical Properties Dictating Disposal Route

PropertyValueOperational Implication for Disposal
CAS Number 7658-03-9Essential for accurate waste manifesting and regulatory tracking[1].
Molecular Weight 148.20 g/mol High carbon content; provides excellent calorific value for standard incineration[1][2].
Boiling Point 262.4 °CLow volatility; presents a minimal vapor inhalation risk during liquid transfer[1].
Flash Point 112.5 °CCombustible but not highly flammable at room temperature; safe for standard handling[1].
Halogen Content 0%Qualifies strictly for standard non-halogenated organic incineration.
GHS Classification Not ClassifiedStill mandates professional chemical disposal; must never be flushed down the drain[2].

Self-Validating Disposal Protocol

To ensure absolute safety and compliance, execute the following step-by-step methodology when disposing of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol.

Phase 1: Pre-Disposal Assessment and Segregation
  • Verify Waste Composition: Before transferring any material, audit the experimental workflow to confirm that the reaction mixture containing 2-Ethyl-2-(methoxymethyl)propane-1,3-diol has not been co-mingled with any halogenated solvents[3]. Causality: Cross-contamination exponentially increases disposal costs and environmental hazards by forcing the entire container into a high-temperature incineration stream[4].

  • Select the Proper Receptacle: Utilize a clearly labeled, leak-proof High-Density Polyethylene (HDPE) or glass carboy specifically designated for "Non-Halogenated Organic Waste"[4]. Causality: HDPE provides superior chemical resistance against aliphatic diols and ethers, preventing structural degradation, swelling, or chemical leaching over time.

Phase 2: Transfer and Decontamination
  • Transfer the Bulk Liquid: Operating strictly within a certified chemical fume hood, use a chemically resistant funnel to pour the bulk waste into the designated container. Avoid splashing to minimize surface contamination.

  • Triple-Rinse Protocol: Rinse the original reaction vessel three times using a minimal volume of a volatile, non-halogenated solvent (such as acetone or ethanol)[5][6]. Causality: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol possesses a high boiling point (262.4 °C)[1], making it highly viscous and resistant to evaporation at room temperature. Triple-rinsing with a volatile solvent ensures complete mobilization of the stubborn diol residue from the glassware into the waste stream.

  • Consolidate Rinsate: Carefully add all rinsate from the triple-rinse process directly into the "Non-Halogenated Organic Waste" container.

Phase 3: Validation and Storage
  • Seal and Inspect: Secure the waste container with a tight-fitting, screw-top lid. Ensure the exterior of the container is free of chemical residue. Snap caps, parafilm, or loose-fitting lids are strictly prohibited[4].

  • Manifesting: Update the laboratory's hazardous waste log immediately. Explicitly list "2-Ethyl-2-(methoxymethyl)propane-1,3-diol" and identify the specific rinsing solvent used.

  • Secondary Containment: Store the sealed waste container in a yellow flammable storage cabinet or a designated chemical prep room, utilizing secondary containment trays, until pickup by a licensed environmental disposal facility[5].

Disposal Workflow Visualization

G Start Waste Generation: 2-Ethyl-2-(methoxymethyl)propane-1,3-diol Check Is the waste mixed with Halogenated Solvents? Start->Check Assess mixture NonHalo Route A: Non-Halogenated Organic Waste (Standard Incineration) Check->NonHalo No halogens Halo Route B: Halogenated Waste Stream (High-Temp Incineration) Check->Halo Contains halogens Rinse Triple-Rinse Glassware with Acetone/Ethanol NonHalo->Rinse Empty primary vessel Final Licensed Waste Disposal Facility NonHalo->Final Manifest & Store Halo->Rinse Empty primary vessel Halo->Final Manifest & Store Rinse->NonHalo Add rinsate to Route A

Workflow for segregating and disposing of 2-Ethyl-2-(methoxymethyl)propane-1,3-diol waste.

References

  • Title: 2-ethyl-2-(methoxymethyl)propane-1,3-diol | Chemsrc Source: Chemsrc URL: 1

  • Title: 2-Ethyl-2-(Methoxymethyl)Propane-1,3-Diol - Guidechem Source: Guidechem URL: 2

  • Title: Guidelines on Scheduled Waste Management Source: UTAR Faculty of Science URL:

  • Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh URL: 3

  • Title: Verification and Segregation Laboratory Chemical Waste Source: GCW Gandhinagar URL: 4

  • Title: Essential Procedures for the Safe Disposal of (-)-Indolactam V Source: Benchchem URL: 6

  • Title: Peel District School Board Procedure Hazardous Waste Source: Peel District School Board URL: 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.